molecular formula C9H11NO2 B1582668 4-Ethoxybenzamide CAS No. 55836-71-0

4-Ethoxybenzamide

Numéro de catalogue: B1582668
Numéro CAS: 55836-71-0
Poids moléculaire: 165.19 g/mol
Clé InChI: AZEIRPAUJXANCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethoxybenzamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIRPAUJXANCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204431
Record name p-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55836-71-0, 27043-22-7
Record name 4-Ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55836-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ar-ethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Ethoxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethoxybenzamide: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physicochemical data, details experimental methodologies for its synthesis and analysis, and presents this information in a clear and accessible format, including structured data tables and workflow diagrams.

Chemical Structure and Identification

This compound is an aromatic organic compound belonging to the benzamide family. Structurally, it consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboxamide group (-CONH₂) at the para (1,4) positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 55836-71-0[1][2][3][4][5]
Molecular Formula C₉H₁₁NO₂[2]
Linear Formula C₂H₅OC₆H₄CONH₂[3][4]
SMILES String CCOc1ccc(cc1)C(N)=O[3][4]
InChI 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1][3][4]
InChIKey AZEIRPAUJXANCS-UHFFFAOYSA-N[1][3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented below.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 165.19 g/mol [2][3][4]
Appearance White crystalline solid[6]
Melting Point 208-210 °C (lit.)[3][4][5]
Boiling Point (Predicted) 307.7 ± 15.0 °C[5][6]
Density (Predicted) 1.111 ± 0.06 g/cm³[5][6]
Flash Point 159 °C[6]
pKa (Predicted) 16.36 ± 0.50[5][6]
Solubility Soluble in many organic solvents like alcohols and chlorinated hydrocarbons.[6]
Storage Temperature Room Temperature, sealed in a dry environment.[5][6]

Experimental Protocols

Synthesis of this compound

Methodology: Synthesis from 4-Ethoxybenzoyl Chloride

  • Preparation of 4-Ethoxybenzoyl Chloride: 4-Ethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 4-ethoxybenzoyl chloride. The reaction is typically performed under reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The crude 4-ethoxybenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether). The solution is then added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

  • Workup and Purification: The resulting precipitate, this compound, is collected by vacuum filtration. The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Amidation cluster_product Final Product A 4-Ethoxybenzoic Acid D Reaction with SOCl₂ A->D B Thionyl Chloride B->D C Ammonia F Reaction with NH₃ C->F E 4-Ethoxybenzoyl Chloride D->E Yields E->F G This compound F->G Forms

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various spectroscopic and chromatographic techniques.

Methodology: Analytical Workflow

  • Sample Preparation: A small amount of the synthesized this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For Mass Spectrometry (MS), the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.

    • IR Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.

    • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound. A suitable mobile phase and column are selected to achieve good separation of the product from any impurities.

G Analytical Workflow for this compound cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis cluster_result Output A Synthesized this compound B Dissolution in Deuterated Solvent (NMR) A->B C ATR or KBr Pellet (IR) A->C D Dissolution in Volatile Solvent (MS) A->D E ¹H and ¹³C NMR B->E F FTIR Spectroscopy C->F G Mass Spectrometry D->G H Structural Confirmation and Purity Assessment E->H F->H G->H

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical databases.[1] This data is essential for the structural elucidation and confirmation of the compound. Available spectral information includes:

  • ¹H NMR Spectra: Proton NMR data is available, which helps in identifying the different types of protons in the molecule.[1]

  • ¹³C NMR Spectra: Carbon NMR data provides information about the carbon skeleton of the molecule.[1]

  • Mass Spectrometry (GC-MS): Mass spectral data, including top peaks at m/z 121, 165, and 149, are available.[1]

  • IR Spectra (ATR-IR): Infrared spectroscopy data helps in confirming the presence of key functional groups.[1]

  • Raman Spectra: Raman spectral data is also available for this compound.[1]

Safety Information

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3][4]

  • Signal Word: Warning[3][4]

  • Hazard Statements: H302 - Harmful if swallowed.[3][4]

  • Precautionary Statements: It is advised to not breathe the dust and to avoid contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[3][4]

  • Storage Class: It is classified under storage class 11 for combustible solids.[3][4]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and structural identifiers. Its synthesis can be achieved through standard organic chemistry methodologies, and its identity and purity can be confirmed using a range of analytical techniques. The availability of comprehensive spectroscopic data aids in its unambiguous identification. Researchers and scientists working with this compound should adhere to the recommended safety precautions to ensure safe handling. This guide serves as a valuable technical resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 4-Ethoxybenzamide (CAS: 55836-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzamide, identified by the CAS number 55836-71-0, is a chemical compound belonging to the benzamide family.[1][2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a putative synthesis protocol, and safety information. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, this paper aims to consolidate the available data to support its use in chemical synthesis and to serve as a foundational document for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
CAS Number 55836-71-0[1][2]
Molecular Formula C9H11NO2[1][2]
Linear Formula C2H5OC6H4CONH2[3]
Molecular Weight 165.19 g/mol [2][3]
Melting Point 208-210 °C[1][3]
Boiling Point (Predicted) 307.7±15.0 °C[1]
Density (Predicted) 1.111±0.06 g/cm3 [1]
Appearance White to off-white solid[1]
pKa (Predicted) 16.36±0.50[1]
InChI Key AZEIRPAUJXANCS-UHFFFAOYSA-N[3]
SMILES CCOc1ccc(cc1)C(N)=O[3]

Synthesis

Putative Experimental Protocol: Synthesis of this compound from 4-Ethoxybenzoyl Chloride

Materials:

  • 4-Ethoxybenzoyl chloride

  • Ammonium hydroxide (concentrated solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of concentrated ammonium hydroxide (e.g., 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 4-Ethoxybenzoyl Chloride in DCM Reaction Acylation at 0°C to RT Reactant1->Reaction Reactant2 Conc. Ammonium Hydroxide Reactant2->Reaction Workup1 Separatory Funnel Extraction Reaction->Workup1 Workup2 Washing with NaHCO3 and Brine Workup1->Workup2 Workup3 Drying with MgSO4 Workup2->Workup3 Workup4 Solvent Evaporation Workup3->Workup4 Purification Recrystallization Workup4->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications and Biological Activity

The primary documented application for this compound is in chemical synthesis studies.[1][4] It can serve as a building block or intermediate in the preparation of more complex molecules.

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. While some complex benzamide derivatives have been investigated for a range of biological activities, including as enzyme inhibitors or receptor modulators, such data is not available for this specific compound. Therefore, its potential in drug development remains unexplored.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] The following GHS hazard information should be considered when handling this compound.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Logical Relationship of Physicochemical Properties

The properties of this compound are interconnected and dictate its behavior and potential applications.

Properties_Relationship cluster_structure Molecular Structure cluster_physical Physical Properties cluster_chemical Chemical Properties & Behavior cluster_application Implications Formula C9H11NO2 Functional_Groups Amide, Ether, Benzene Ring MW Molecular Weight (165.19) Formula->MW Reactivity Potential for H-bonding Functional_Groups->Reactivity MP Melting Point (208-210°C) MW->MP Appearance Solid at RT MP->Appearance Purity High Purity (Recrystallization) Appearance->Purity Solubility Solubility Profile Reactivity->Solubility Use Use in Synthesis Purity->Use

Caption: Interrelation of the structural, physical, and chemical properties of this compound.

Conclusion

This compound is a well-characterized small molecule with defined physicochemical properties. While its primary current use is as a synthetic intermediate, the benzamide scaffold is of significant interest in medicinal chemistry. The lack of data on its biological activity presents an opportunity for future research. This guide provides the foundational information necessary for researchers to handle, synthesize, and potentially explore the therapeutic applications of this compound. Further investigation is warranted to elucidate any potential pharmacological profile and its mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and derivatization of 4-ethoxybenzamide, a valuable scaffold in medicinal chemistry. It details established synthetic protocols, explores the creation of diverse derivatives, and delves into the modulation of a key signaling pathway by a class of benzamide analogs.

Core Synthesis of this compound

This compound can be efficiently synthesized through a two-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

A suspension of 4-ethoxybenzoic acid in a suitable solvent such as toluene is treated with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. The mixture is heated to reflux until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases, indicating the completion of the reaction. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 4-ethoxybenzoyl chloride, which is often used in the subsequent step without further purification.

Step 2: Synthesis of this compound

The crude 4-ethoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This solution is then added dropwise to a cooled (0 °C) and stirred concentrated aqueous solution of ammonia. The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours. The resulting solid precipitate, this compound, is collected by filtration, washed with cold water to remove ammonium chloride and excess ammonia, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
This compound4-Ethoxybenzoic Acid1. SOCl₂, DMF (cat.)2. Conc. NH₃(aq)~70-80208-210
Characterization Data for this compound
  • ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H), 7.20 (br s, 1H), 6.95 (d, 2H), 4.08 (q, 2H), 1.35 (t, 3H).[1]

  • ¹³C NMR (DMSO-d₆): δ 167.8, 161.7, 129.5, 126.1, 114.2, 63.4, 14.6.[2]

  • Appearance: White to off-white solid.

Synthesis of this compound Derivatives

The this compound core offers multiple sites for chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include N-substitution of the amide, modification of the ethoxy group, and functionalization of the aromatic ring.

N-Substituted this compound Derivatives

N-substituted derivatives are readily prepared by reacting 4-ethoxybenzoyl chloride with a primary or secondary amine in the presence of a base such as triethylamine or pyridine.

Experimental Protocol: General Synthesis of N-Aryl-4-ethoxybenzamides

In a round-bottom flask, the desired aniline derivative (1.0 equivalent) and a base like triethylamine (1.2 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0°C. A solution of 4-ethoxybenzoyl chloride (1.0-1.1 equivalents) in DCM is then added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Hydrazide and Oxadiazole Derivatives

The carboxylic acid group of 4-ethoxybenzoic acid can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic derivatives, such as oxadiazoles.

Experimental Protocol: Synthesis of 4-Ethoxybenzohydrazide

4-Ethoxybenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol. The product, 4-ethoxybenzohydrazide, typically precipitates upon cooling and can be purified by recrystallization.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesized 4-ethoxybenzohydrazide can be cyclized with various reagents to form 1,3,4-oxadiazoles. For instance, reaction with an aroyl chloride followed by cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles.

Aromatic Ring Functionalization via Suzuki-Miyaura Coupling

For derivatives where the aromatic ring of this compound is functionalized, a common starting material is a halogenated precursor, such as 4-ethoxy-3-bromobenzamide. This can then undergo palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the bromo-substituted this compound (1.0 equivalent), an appropriate aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathway Modulation

Benzamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes or modulators of signaling pathways. A notable example is the inhibition of the WNK-SPAK/OSR1-NCC signaling pathway by N-phenylbenzamide derivatives, which has implications for the treatment of hypertension.[3]

The WNK-SPAK/OSR1-NCC Signaling Pathway

The With-No-Lysine (WNK) kinases are key regulators of ion homeostasis. WNKs phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to increased sodium reabsorption and can contribute to salt-sensitive hypertension.[4][5]

WNK_SPAK_Pathway cluster_extracellular Extracellular cluster_cell Distal Convoluted Tubule Cell Angiotensin_II Angiotensin II WNK WNK Kinase Angiotensin_II->WNK Activates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NCC NCC (Inactive) SPAK_OSR1->NCC Phosphorylates & Activates NCC_P NCC-P (Active) (Na+ Reabsorption) Benzamide N-Phenylbenzamide Derivative Benzamide->SPAK_OSR1 Inhibits

WNK-SPAK/OSR1-NCC Signaling Pathway and Inhibition by Benzamide Derivatives.

As depicted in the diagram, N-phenylbenzamide derivatives can act as inhibitors of SPAK, thereby blocking the downstream phosphorylation of NCC.[3] This inhibition prevents the activation of the cotransporter, leading to reduced sodium reabsorption and potentially lowering blood pressure. This mechanism of action makes this class of compounds promising candidates for the development of novel antihypertensive drugs.

Conclusion

This compound is a synthetically accessible and highly versatile scaffold. The straightforward synthesis of the core structure and the numerous available methods for its derivatization make it an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications. The ability of benzamide derivatives to modulate key signaling pathways, such as the WNK-SPAK/OSR1-NCC cascade, underscores their importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the rich chemistry and pharmacology of this compound and its analogs.

References

Unraveling the Biological Activity of 4-Ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the mechanism of action for 2-ethoxybenzamide (Ethenzamide), a known analgesic and anti-inflammatory agent. However, its isomer, 4-ethoxybenzamide, is not well-characterized in biological systems, and there is a significant lack of data regarding its specific mechanism of action. This guide provides the available information on this compound and presents a detailed overview of the well-studied isomer, Ethenzamide, as a comparative reference, given the potential for isomeric confusion.

This compound: Current State of Knowledge

This compound is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1] It is a white to off-white solid with a melting point of 208-210 °C.[2][3] Its primary documented application is in chemical synthesis studies.[2][3] There is a notable absence of published research detailing its specific molecular targets, signaling pathways, or overall mechanism of action in biological systems.

Chemical and Physical Properties of this compound:

PropertyValueReference(s)
Molecular FormulaC9H11NO2[1]
Molecular Weight165.19 g/mol [1]
CAS Number55836-71-0[1]
AppearanceWhite to off-white solid[3]
Melting Point208-210 °C[2][3]
IUPAC NameThis compound[4]

Table 1: Physicochemical Properties of this compound.

Ethenzamide (2-Ethoxybenzamide): A Detailed Mechanistic Profile

In contrast to its 4-ethoxy isomer, Ethenzamide (2-ethoxybenzamide) is a widely used over-the-counter analgesic and anti-inflammatory drug, particularly in East Asia.[5][6] Its mechanism of action has been the subject of numerous studies.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of Ethenzamide is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[5][7] Prostaglandins are lipid compounds that mediate inflammation and pain.[7] By blocking COX enzymes, Ethenzamide reduces prostaglandin production, leading to its analgesic and anti-inflammatory effects.[7][8]

Some studies suggest that Ethenzamide may exhibit a degree of selectivity for COX-2 over COX-1.[7] COX-2 is primarily involved in the inflammatory response, while COX-1 has roles in protecting the stomach lining and maintaining kidney function.[7] This potential selectivity could contribute to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] However, a recent in vitro study found that Ethenzamide did not inhibit COX-1 or COX-2.[9][10] This suggests that other mechanisms may also be at play.

Alternative and Contributing Mechanisms

Recent research indicates that Ethenzamide's analgesic effects may not be solely dependent on COX inhibition. A study in a rat model of pain (the formalin test) suggested that Ethenzamide exerts its effects at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5HT)2B receptor.[9][10] The same study also noted modest inhibitory effects on monoamine oxidase-A and the transient potential vanilloid 1 channel.[9][10] Ethenzamide may also have a central analgesic effect, potentially by modulating neurotransmitter activity or receptor sensitivity in the central nervous system.[7]

Signaling Pathways

The primary signaling pathway influenced by Ethenzamide's COX-inhibiting activity is the prostaglandin synthesis pathway.

prostaglandin_synthesis Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ethenzamide Ethenzamide (2-Ethoxybenzamide) Ethenzamide->COX_Enzymes Inhibits

Figure 1: Ethenzamide's Inhibition of the Prostaglandin Synthesis Pathway.

The potential involvement of the 5HT2B receptor suggests a role for serotonergic signaling pathways in Ethenzamide's analgesic effect.

serotonergic_pathway Serotonin Serotonin (5-HT) 5HT2B_Receptor 5HT2B Receptor Serotonin->5HT2B_Receptor Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization) 5HT2B_Receptor->Downstream_Signaling Nociceptive_Transmission Nociceptive Transmission Downstream_Signaling->Nociceptive_Transmission Ethenzamide Ethenzamide (2-Ethoxybenzamide) Ethenzamide->5HT2B_Receptor Blocks

Figure 2: Potential Blockade of the 5HT2B Receptor by Ethenzamide.

Quantitative Data

While some studies suggest COX inhibition, specific IC50 values for Ethenzamide against COX-1 and COX-2 are not consistently reported in recent literature. One study explicitly states that Ethenzamide did not exert inhibitory effects on cyclooxygenase-1 and -2.[9][10] This highlights the ongoing debate and the potential for multiple mechanisms of action.

Pharmacokinetic Parameters of Ethenzamide:

ParameterValueSpeciesRoute of AdministrationReference
MetabolismMetabolized to salicylamideIn vivo-[6]
AbsorptionRapidly absorbed through the gastrointestinal tract-Oral[7]
DistributionDistributed throughout the body-Oral[7]
ExcretionMetabolites excreted via the kidneys-Oral[7]

Table 2: Pharmacokinetic Profile of Ethenzamide.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2.

  • Objective: To quantify the inhibitory effect of a test compound (e.g., Ethenzamide) on the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Hematin and L-epinephrine (co-factors).

    • Tris-HCl buffer (pH 8.0).

    • Test compound dissolved in DMSO.

    • 2.0 M HCl (to terminate the reaction).

    • Internal standards (e.g., d4-PGE2).

    • Hexane/ethyl acetate for extraction.

    • LC-MS/MS system for analysis.[11]

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[11]

    • Add the COX enzyme (COX-1 or COX-2) to the mixture and incubate.[11]

    • Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[11]

    • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.[11]

    • Terminate the reaction by adding 2.0 M HCl.[11]

    • Add internal standards for quantification.[11]

    • Extract the prostaglandins using hexane/ethyl acetate.[11]

    • Analyze the concentration of the produced prostaglandin (e.g., PGE2) using LC-MS/MS.[11]

    • Calculate the percent inhibition and determine the IC50 value.

cox_inhibition_assay Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Hematin, Epinephrine) Add_COX_Enzyme Add COX-1 or COX-2 Enzyme Prepare_Reaction_Mix->Add_COX_Enzyme Add_Test_Compound Add Ethenzamide Add_COX_Enzyme->Add_Test_Compound Pre_Incubate Pre-incubate at 37°C Add_Test_Compound->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate for 2 min Initiate_Reaction->Incubate Terminate_Reaction Add HCl Incubate->Terminate_Reaction Extract_Prostaglandins Extract Prostaglandins Terminate_Reaction->Extract_Prostaglandins Analyze_LCMS Analyze by LC-MS/MS Extract_Prostaglandins->Analyze_LCMS

Figure 3: Workflow for a COX Inhibition Assay.

Western Blot for COX-2 Expression

This protocol describes how to assess the effect of a compound on the expression of COX-2 in cells.

  • Objective: To determine if a test compound alters the protein levels of COX-2 in a cellular model.

  • Materials:

    • Cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).[12]

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.[12]

    • Protein quantification assay (e.g., BCA assay).[13]

    • SDS-PAGE gels and electrophoresis apparatus.[13]

    • PVDF or nitrocellulose membranes.[13]

    • Blocking buffer (e.g., 5% non-fat milk in TBST).[13]

    • Primary antibody against COX-2.[14]

    • Primary antibody against a loading control (e.g., β-actin).[14]

    • HRP-conjugated secondary antibody.[15]

    • Chemiluminescent substrate.[15]

    • Imaging system.[12]

  • Procedure:

    • Culture and treat cells with the test compound.

    • Lyse the cells and quantify the protein concentration.[13]

    • Separate proteins by SDS-PAGE and transfer to a membrane.[13]

    • Block the membrane to prevent non-specific binding.[13]

    • Incubate with the primary antibody for COX-2.[13]

    • Wash and incubate with the HRP-conjugated secondary antibody.[15]

    • Detect the signal using a chemiluminescent substrate.[12]

    • Strip and re-probe the membrane for a loading control or use a parallel gel.[14]

    • Quantify band intensities to determine relative protein expression.[14]

Rat Formalin Test

This is an in vivo model to assess the analgesic properties of a compound.

  • Objective: To evaluate the analgesic effect of a test compound in a model of persistent pain.

  • Materials:

    • Male Sprague-Dawley rats.

    • 5% formalin solution.

    • Observation chambers with mirrors.[16]

    • Test compound for oral or intrathecal administration.

  • Procedure:

    • Administer the test compound to the rats at various doses.

    • After a set time, inject a dilute formalin solution (e.g., 0.05 ml of 5% formalin) into the plantar surface of the rat's hind paw.[16]

    • Immediately place the rat in an observation chamber.[16]

    • Observe and record nociceptive behaviors (e.g., flinching, licking, or shaking of the injected paw) in two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).[17][18]

    • Compare the behavioral scores of the treated groups to a vehicle control group to determine the analgesic effect.[10]

Conclusion

While this compound remains a compound with limited biological characterization, its isomer, Ethenzamide, presents a more complex mechanism of action than a simple COX inhibitor. Evidence points towards a multi-target engagement, including potential central nervous system effects through serotonergic pathways. This multifaceted activity underscores the importance of detailed mechanistic studies in drug development. For researchers investigating benzamide derivatives, the case of Ethenzamide highlights the potential for subtle structural changes to result in significant differences in biological activity and suggests that a broad screening approach may be necessary to fully elucidate the mechanisms of novel compounds. Further research is required to determine if this compound possesses any of the biological activities of its 2-ethoxy isomer.

References

Spectroscopic Profile of 4-Ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 4-Ethoxybenzamide. Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound and its closely related derivatives. This information is critical for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) in ppm
N-Benzhydryl-4-ethoxybenzamideCDCl₃3007.80 (d, 2H, J = 8.7 Hz, Ph), 7.40-7.29 (m, 10H, Ph), 6.94 (d, 2H, J = 8.7 Hz, Ph), 6.61 (brd, 1H, J = 7.5 Hz, NH), 6.47 (d, 1H, J = 7.5 Hz, CHNH), 4.10 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.46 (t, 3H, J = 7.2 Hz, OCH₂CH₃)[1]
N-(tert-Butyl)-4-ethoxybenzamideCDCl₃3007.69 (d, 2H, J = 8.7 Hz, Ph), 6.9 (d, 2H, J = 8.7 Hz, Ph), 5.91 (brs, 1H, NH), 4.08 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.48-1.42 (m, 12H, C(CH₃)₃, CH₂CH₃)[1]
This compound (Predicted)D₂O700Predicted data, specific shifts not provided in a table format in the source.
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) in ppm
N-Benzhydryl-4-ethoxybenzamideCDCl₃75166.03, 161.78, 141.65, 132.05, 128.88, 128.75, 127.53, 126.25, 114.28, 63.69, 57.39, 14.71[1]
N-(tert-Butyl)-4-ethoxybenzamideCDCl₃75166.46, 161.73, 128.66, 126.78, 114.18, 63.64, 51.52, 28.89, 14.73[1]
This compound (Predicted)D₂O1000Predicted data, specific shifts not provided in a table format in the source.
Table 3: IR Spectroscopic Data for this compound Derivatives
CompoundSample PhaseKey Absorption Bands (ν_max / cm⁻¹)
N-Benzhydryl-4-ethoxybenzamideKBr3309 (N-H), 3057, 2973, 2930, 1637 (C=O), 1532, 1493, 1297, 1250, 1041, 849, 742, 696[1]
N-(tert-Butyl)-4-ethoxybenzamideKBr3354 (N-H), 3338, 3072, 2973, 2929, 2876, 2774, 1631 (C=O), 1607, 1545, 1506, 1451, 1318, 1255, 1217, 1178, 1119, 1046, 845, 768, 616[1]
This compoundATRFull spectrum available through a free account on SpectraBase. Key functional group absorptions are expected for N-H, C=O (amide), C-O (ether), and aromatic C-H and C=C bonds.[2]
Table 4: Mass Spectrometry Data for this compound
Ionization MethodKey Fragments (m/z)
GC-MSThe full spectrum, which would show the molecular ion and fragmentation pattern, is available via SpectraBase.[3]

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for N-substituted this compound derivatives were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent at 25°C.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

FT-IR spectra of the solid N-substituted this compound derivatives were obtained using the KBr pellet method.[1] The absorption bands are reported in reciprocal centimeters (cm⁻¹). For this compound itself, an Attenuated Total Reflectance (ATR) IR spectrum has been recorded and is available on SpectraBase.[2]

Mass Spectrometry (MS)

Mass spectrometry data for this compound was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation of the compound from a mixture followed by its ionization and fragmentation to determine the mass-to-charge ratio of the parent molecule and its fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy Purification->IR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Data (Absorption Bands) IR_Analysis->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzamide, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and discusses the biological context of related benzamide structures.

Core Molecular and Physical Data

This compound is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 55836-71-0[1]
Appearance White to off-white solid
Melting Point 208-210 °C[2]
Boiling Point (Predicted)307.7 ± 15.0 °C[2]
Density (Predicted)1.111 ± 0.06 g/cm³[2]
pKa (Predicted)16.36 ± 0.50[2]
InChI 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[3]
SMILES CCOc1ccc(cc1)C(N)=O[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound via Acylation

A common and efficient method for synthesizing this compound is through the acylation of ammonia (or an ammonia equivalent) using 4-ethoxybenzoyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-Ethoxybenzoyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask to 0°C using an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution (approximately 5.0 equivalents) dropwise to the stirred solution of 4-ethoxybenzoyl chloride over 30 minutes. Maintain the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Isolation Dissolve Dissolve 4-Ethoxybenzoyl Chloride in DCM Cool Cool to 0°C Dissolve->Cool Add_Ammonia Add Ammonium Hydroxide Dropwise Cool->Add_Ammonia Stir Stir at Room Temperature Add_Ammonia->Stir Wash_HCl Wash with 1 M HCl Stir->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, a mixed solvent system such as ethanol/water is often suitable.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.

G Purification by Recrystallization Start Crude Product Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Add_Water Add Hot Water to Turbidity Dissolve->Add_Water Redissolve Add Hot Ethanol to Clarify Add_Water->Redissolve Cool_RT Cool Slowly to Room Temperature Redissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Step-by-step process for the recrystallization of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment.

  • Column: Newcrom R1[8]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]

  • Detection: UV at an appropriate wavelength.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • ¹H NMR: Expected signals would correspond to the ethoxy protons (a triplet and a quartet), aromatic protons (two doublets), and the amide protons (a broad singlet).[3]

  • ¹³C NMR: Expected signals would correspond to the carbons of the ethoxy group, the aromatic ring, and the carbonyl carbon of the amide.[3]

3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of this compound (165.19 g/mol ).[3]

Biological and Pharmacological Context

While this compound is primarily used in chemical synthesis and proteomics research, its structural isomer, 2-ethoxybenzamide (Ethenzamide), is a known analgesic and anti-inflammatory drug.[1][9]

Mechanism of Action of 2-Ethoxybenzamide (Ethenzamide)

Ethenzamide functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. By blocking their production, Ethenzamide exerts its therapeutic effects.[10]

G Prostaglandin Synthesis Pathway and Inhibition by Ethenzamide Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Ethenzamide Ethenzamide (2-Ethoxybenzamide) Ethenzamide->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by 2-Ethoxybenzamide (Ethenzamide).

This guide provides foundational technical information for professionals working with this compound, enabling its effective synthesis, purification, and analysis in a research and development context.

References

An In-depth Technical Guide to the Potential Biological Activities of the 4-Ethoxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 4-Ethoxybenzamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds, including isomers and derivatives, to infer the potential therapeutic applications of the this compound core structure. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. While it is primarily utilized as a raw material and intermediate in organic synthesis, its structural motifs are present in a variety of pharmacologically active agents.[1] The exploration of its derivatives and isomers has revealed a range of biological activities, suggesting that the this compound scaffold could serve as a valuable starting point for the design and development of novel therapeutics. This technical guide will synthesize the available information on these related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Potential Therapeutic Areas

Based on the activities of its structural analogs, the this compound scaffold may be relevant in the following therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Drawing parallels from its isomer, 2-ethoxybenzamide.

  • Metabolic Diseases: As suggested by derivatives that inhibit Protein Tyrosine Phosphatase 1B (PTP1B).

  • Oncology: Based on the anticancer properties of various benzamide derivatives.

  • Infectious Diseases: Inferred from the antimicrobial and antiamoebic activities of related compounds.

Anti-inflammatory and Analgesic Activity: Insights from 2-Ethoxybenzamide (Ethenzamide)

The most well-documented biological activity related to the ethoxybenzamide structure comes from the isomer of this compound, 2-ethoxybenzamide, commonly known as ethenzamide. Ethenzamide is an established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Ethenzamide exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX pathway, ethenzamide reduces the production of these pro-inflammatory mediators.

Signaling Pathway

The signaling pathway affected by ethenzamide is depicted below:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ethenzamide 2-Ethoxybenzamide (Ethenzamide) Ethenzamide->COX_Enzymes Inhibition

Cyclooxygenase (COX) Inhibition Pathway by Ethenzamide.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an enzyme-linked immunosorbent assay (ELISA) that measures the production of prostaglandin E2 (PGE2).

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzymes are prepared. The test compound (e.g., an ethoxybenzamide derivative) is dissolved in a suitable solvent, typically DMSO, and serially diluted.

  • Reaction Incubation: The enzyme is pre-incubated with the test compound or a vehicle control for a specified period (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. The reaction is allowed to proceed for a set time.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Potential in Metabolic Diseases: PTP1B Inhibition

Derivatives of 2-ethoxybenzamide have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity.

Mechanism of Action

PTP1B dephosphorylates the insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B enhances insulin sensitivity, leading to increased glucose uptake by cells.

Quantitative Data for a 2-Ethoxy-4-(methoxymethyl)benzamide Derivative
Compound IDTargetAssay TypeIC50 (µM)
10m PTP1BEnzymatic Assay0.07

Data sourced from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.

Signaling Pathway

The role of PTP1B in insulin signaling and its inhibition is illustrated below:

PTP1B_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pIR->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Inhibitor Ethoxybenzamide Derivative Inhibitor->PTP1B Inhibition

PTP1B's Role in Insulin Signaling and Inhibition.
Experimental Protocol: In Vitro PTP1B Inhibition Assay

This colorimetric assay measures the dephosphorylation of a substrate by PTP1B.

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant human PTP1B enzyme in the buffer. Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).

  • Inhibitor Preparation: Dissolve the test compound (e.g., an ethoxybenzamide derivative) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure:

    • Add the serially diluted inhibitor or a control to the wells of a 96-well plate.

    • Add the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPP working solution.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition: Measure the absorbance at 405 nm. The product of the reaction, p-nitrophenol, is yellow.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[1]

Anticancer Potential: Insights from Benzamide Derivatives

Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid, which share the benzamide core, have demonstrated anticancer activity. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

While the exact mechanisms for all derivatives are not fully elucidated, some have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is implicated in cell proliferation and migration in cancer.

Quantitative Data for Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide
Compound IDCancer Cell LineAssay TypeIC50 (µM)
H4 MCF-7 (Breast)MTT Assay27.39
A549 (Lung)MTT Assay45.24
H19 MCF-7 (Breast)MTT Assay34.37
A549 (Lung)MTT Assay61.50

Data sourced from studies on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined from the dose-response curve.

Experimental Workflow

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate for Adhesion (e.g., 24h) Seed_Cells->Incubate_Adhere Add_Compound Add Test Compound (Varying Concentrations) Incubate_Adhere->Add_Compound Incubate_Treatment Incubate with Compound (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Generalized Workflow for an MTT Cytotoxicity Assay.

Conclusion

While this compound itself has not been extensively studied for its biological activities, the pharmacological profiles of its isomer and various derivatives suggest that the ethoxybenzamide scaffold is a promising starting point for the development of new therapeutic agents. The analgesic and anti-inflammatory properties of 2-ethoxybenzamide, the potent PTP1B inhibition by its derivatives, and the anticancer activities of related benzamides highlight the diverse potential of this chemical class. Further investigation through the synthesis and screening of a focused library of this compound derivatives is warranted to fully explore its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future research endeavors.

References

Navigating the Physicochemical Landscape of 4-Ethoxybenzamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 4-Ethoxybenzamide, a crucial compound in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, detailed experimental protocols, and predictive degradation pathways.

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. Therefore, this guide utilizes comprehensive data available for its structural isomer, 2-Ethoxybenzamide, as a case study to illustrate the experimental methodologies and data presentation relevant for these analyses. While the exact numerical values will differ, the principles and procedures outlined are directly applicable to the study of this compound.

Executive Summary

Understanding the solubility and stability of a compound is paramount for its successful application in pharmaceuticals and other chemical industries. This guide provides a framework for this understanding by:

  • Presenting a detailed analysis of the solubility of the isomeric compound 2-Ethoxybenzamide in a range of solvents, offering insights into potential solvent systems for this compound.

  • Outlining robust experimental protocols for determining solubility and conducting stability studies.

  • Discussing the probable degradation pathways of this compound based on the known chemical behavior of benzamide derivatives.

  • Visualizing experimental workflows to aid in the practical application of the described methodologies.

Solubility Profile

Quantitative Solubility Data for 2-Ethoxybenzamide

The mole fraction solubility of 2-Ethoxybenzamide in twelve different solvents at temperatures ranging from 288.15 K to 328.15 K is summarized in Table 1.[1] The data indicates that the solubility of 2-Ethoxybenzamide generally increases with temperature in all tested solvents.[1] The highest solubility was observed in N,N-dimethylformamide (DMF), while the lowest was in n-butyl acetate.[1]

Table 1: Mole Fraction Solubility (x) of 2-Ethoxybenzamide in Various Solvents at Different Temperatures (K) [1]

Temperature (K)2-Propanol1-Butanol2-Butanol1-PentanolEthyl FormateMethyl AcetatePropyl Acetaten-Butyl AcetateN,N-Dimethylformamide1,4-DioxaneAcetone2-Butanone
288.15 0.04580.05620.05110.06210.06450.05010.04230.03890.28450.10250.18540.1254
293.15 0.05410.06650.06050.07340.07630.05930.05010.04610.32150.12120.21950.1483
298.15 0.06370.07830.07120.08640.08980.06980.05890.05430.36210.14230.25810.1744
303.15 0.07480.09210.08370.10160.10560.08210.06930.06380.40680.16610.30110.2039
308.15 0.08770.10810.09830.11930.12390.09640.08140.07490.45590.19310.34910.2371
313.15 0.10280.12680.11540.13990.14530.11310.09560.08800.50980.22380.40290.2743
318.15 0.12050.14870.13530.16410.16990.13260.11220.10320.56890.25860.46310.3161
323.15 0.14120.17430.15870.19240.19840.15500.13150.12090.63360.29810.52990.3631
328.15 0.16520.20430.18610.22560.23120.18080.15380.14160.70450.34290.60410.4158
Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol is based on the methodology used for determining the solubility of 2-Ethoxybenzamide and is recommended for this compound.[1][3]

Materials:

  • This compound (or 2-Ethoxybenzamide) of high purity

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance (accuracy ± 0.1 mg)

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions: An excess amount of the benzamide compound is added to a known volume of each solvent in sealed glass vials.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are removed from the shaker and centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved solid from the supernatant.

  • Sample Analysis: A known mass of the clear supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved solid is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ is the mass of the dissolved solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Visualization of Experimental Workflow:

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess this compound to known volume of solvent B Agitate in thermostatic shaker bath (24-48h) A->B Achieve Equilibrium C Centrifuge to separate undissolved solid B->C Separate Phases D Transfer known mass of supernatant C->D Collect Sample E Evaporate solvent in drying oven D->E Isolate Solute F Weigh remaining solid E->F Quantify Solute G Calculate mole fraction solubility F->G Determine Solubility

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Stability Profile

Specific stability studies and degradation kinetics for this compound are not readily found in the literature. However, the stability of benzamide derivatives can be inferred from general principles of organic chemistry.

Predicted Degradation Pathways

The primary route of degradation for benzamides is typically hydrolysis of the amide bond.[4][5] This reaction can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-ethoxybenzoic acid and an ammonium salt.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This results in the formation of 4-ethoxybenzoic acid and ammonia.

Other potential degradation pathways, though generally less common for simple benzamides, could include:

  • Oxidation: The ethoxy group may be susceptible to oxidation under harsh conditions.

  • Photodegradation: Aromatic compounds can be sensitive to light, which could induce degradation.

Visualization of Predicted Degradation Pathway:

G cluster_main Degradation of this compound A This compound B 4-Ethoxybenzoic Acid A->B Hydrolysis (Acid or Base Catalyzed) C Ammonia / Ammonium G cluster_stress Apply Stress Conditions A Prepare Stock Solution of This compound B Acidic (e.g., 1M HCl, 60°C) A->B C Basic (e.g., 1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH light source) A->F G Withdraw Samples at Defined Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Parent Compound and Identify Degradation Products H->I J Determine Degradation Kinetics and Pathways I->J

References

4-Ethoxybenzamide: A Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Ethoxybenzamide (CAS No: 55836-71-0). The following sections detail the physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a chemical compound that may be used in chemical synthesis studies.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueReference
CAS Number 55836-71-0[2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2]
Appearance White Solid[4]
Melting Point 208-210 °C (lit.)[1]
Boiling Point No data available[4]
Density 1.08 g/cm³ (at 25 °C)
Flash Point Not applicable

Section 2: Toxicological Information

The primary acute health hazard associated with this compound is oral toxicity.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralWarning H302: Harmful if swallowed

Toxicity Data:

TestSpeciesRouteDoseReference
LD50RatOral2,100 mg/kg
LD50RabbitDermal> 5,000 mg/kg
LDLoMouseOral1 g/kg[5]

Carcinogenicity:

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4][6]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when engineering controls are not sufficient to control airborne dust.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.[4]

Safe Handling Workflow

The following workflow should be followed to ensure safe handling:

G Safe Handling Workflow for this compound A Review MSDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Solid with Care Avoid Dust Formation C->D E Clean Work Area and Equipment After Use D->E F Properly Dispose of Waste E->F G Remove PPE and Wash Hands Thoroughly F->G G Accidental Release Procedure A Evacuate Unnecessary Personnel B Ensure Adequate Ventilation A->B C Wear Appropriate PPE B->C D Contain Spill with Inert Material (e.g., Sand, Earth) C->D E Sweep up and Shovel into a Suitable Container for Disposal D->E F Clean Spill Area Thoroughly E->F G Dispose of Waste According to Regulations F->G

References

4-Ethoxybenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzamide, a member of the benzamide class of organic compounds, has found utility primarily as an intermediate in chemical synthesis. This technical guide provides a detailed overview of its discovery and history, physicochemical properties, synthesis, and characterization. While specific biological activities and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds. All quantitative data are presented in structured tables, and a proposed experimental workflow for its synthesis is visualized.

Introduction

This compound (CAS No. 55836-71-0) is a white crystalline solid. It belongs to the family of benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of an ethoxy group at the para position of the benzene ring influences its physicochemical properties. While its primary application lies in organic synthesis, the broader class of benzamides has been explored for various pharmacological activities. This document aims to consolidate the available technical information on this compound.

Discovery and History

Detailed historical information regarding the specific discovery of this compound is not well-documented in readily accessible scientific literature. However, the development of benzamide derivatives is closely linked to the advancement of organic synthesis from the 19th century onwards. The functionalization of benzoic acid and its derivatives has been a fundamental aspect of organic chemistry, leading to the synthesis of a vast array of compounds with diverse applications. The synthesis of alkoxy-substituted benzamides, including this compound, would have followed the establishment of reliable etherification and amidation reactions. Its positional isomer, 2-ethoxybenzamide, also known as ethenzamide, is a well-known analgesic and anti-inflammatory drug, suggesting that research into the biological activities of ethoxy-substituted benzamides has been of interest.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White to off-white solid
Melting Point 208-210 °C
CAS Number 55836-71-0
SMILES CCOc1ccc(cc1)C(N)=O
InChI 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

Experimental Protocols

Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid

Objective: To convert 4-ethoxybenzoic acid to its corresponding acid chloride, a more reactive intermediate for amidation.

Materials:

  • 4-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound from 4-Ethoxybenzoyl Chloride

Objective: To form the amide by reacting 4-ethoxybenzoyl chloride with an ammonia source.

Materials:

  • 4-Ethoxybenzoyl chloride

  • Concentrated aqueous ammonia (NH₄OH) or ammonia gas

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Ice bath

Procedure:

  • Dissolve the crude 4-ethoxybenzoyl chloride in an anhydrous solvent such as DCM or diethyl ether in a flask placed in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • A white precipitate of this compound will form.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Filter the solid product and wash it with cold water to remove any ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Characterization Data

The following table summarizes expected analytical data for this compound.

AnalysisExpected Results
¹H NMR Predicted peaks corresponding to the ethoxy protons (triplet and quartet), aromatic protons (two doublets), and amide protons (broad singlet).
¹³C NMR Predicted peaks for the ethoxy carbons, aromatic carbons (including the ipso-carbons), and the carbonyl carbon of the amide.
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 165.19 g/mol .

Mandatory Visualization

Proposed Experimental Workflow for the Synthesis of this compound

G Proposed Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 4-Ethoxybenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-Ethoxybenzoyl Chloride C->D Distillation of excess SOCl₂ F Reaction at 0°C to RT D->F E Ammonia (aq. NH₃) E->F G Crude this compound F->G Filtration H Recrystallization (Ethanol/Water) G->H I Pure this compound H->I

Caption: Proposed two-step synthesis of this compound from 4-ethoxybenzoic acid.

Biological Activity and Signaling Pathways

There is a lack of specific studies in the public domain detailing the biological activity or the mechanism of action of this compound. While many benzamide derivatives exhibit a wide range of pharmacological effects, including antipsychotic, antiemetic, and antiarrhythmic activities, no such data has been specifically reported for this compound.

Consequently, there are no known signaling pathways directly associated with this compound. Research into its biological effects would be a novel area of investigation. A general workflow for such a study is presented below.

General Workflow for Biological Activity Screening

G General Workflow for Biological Screening A This compound B In vitro screening (e.g., enzyme assays, receptor binding assays) A->B C Cell-based assays (e.g., cytotoxicity, signaling pathway reporters) B->C D Hit Identification C->D E Lead Optimization D->E F In vivo studies (Animal models) E->F G Preclinical Development F->G

Caption: A generalized workflow for the initial biological evaluation of a compound.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties but limited documented history and biological characterization. Its primary role to date has been as an intermediate in organic synthesis. This guide provides a foundational understanding of the compound, including a proposed, detailed protocol for its synthesis and characterization. The absence of data on its biological activity and mechanism of action represents an opportunity for future research to explore the potential therapeutic applications of this and related alkoxy-substituted benzamides.

Methodological & Application

Application Notes and Protocols for 4-Ethoxybenzamide In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a versatile class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes and modulators of critical cellular signaling pathways. Their structural motif serves as a scaffold for the development of targeted therapies in oncology, neurodegenerative diseases, and metabolic disorders. Notably, benzamide derivatives have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), microtubule affinity-regulating kinase 4 (MARK4), protein tyrosine phosphatase 1B (PTP1B), and phosphoinositide 3-kinase (PI3K).[1][2][3][4]

4-Ethoxybenzamide, a member of this chemical class, is a biochemical available for proteomics research.[5] While specific in vitro experimental data for this compound is not extensively documented in publicly available literature, the established protocols for analogous benzamide compounds provide a robust framework for its investigation. This document outlines detailed application notes and experimental protocols to guide researchers in the in vitro evaluation of this compound, focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various benzamide derivatives against different protein targets. This data provides a reference for the potential efficacy and target classes that could be relevant for this compound.

Compound ClassTarget EnzymeIC50 ValueCell Line(s)Reference
4-(4-cyanophenoxy) benzamidePARP101.7 µMHeLa[1]
3-(4-carbamoylphenoxy)benzamidePARP101.8 µMHeLa[1]
Hydrazone derivatives of benzohydrazideMARK4149.21 nM - 215.30 nM-[2]
2-ethoxy-4-(methoxymethyl)benzamide derivative (10m)PTP1B0.07 µM-[3]
4-Methylbenzamide derivative (7)PDGFRα/β~36-45% inhibition at 1 µMK562, HL-60[6]
4-Methylbenzamide derivative (10)PDGFRα/β~36-45% inhibition at 1 µMK562, HL-60[6]
m-(4-morpholinoquinazolin-2-yl)benzamide (T10)PI3KαNot specifiedHCT-116, MCF-7[4]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., PARP, kinase, phosphatase). The specific substrates and buffers will need to be optimized for the enzyme of interest.[7][8][9]

Materials:

  • Target enzyme (e.g., recombinant human PARP1, MARK4, PTP1B)

  • Enzyme-specific substrate (e.g., NAD+ for PARP, a peptide substrate for kinases, p-nitrophenyl phosphate for phosphatases)

  • Assay buffer (optimized for the target enzyme)

  • This compound stock solution (dissolved in DMSO)[10][11]

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound at various concentrations (or positive/negative controls)

    • Target enzyme

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the enzyme-specific substrate to each well to start the reaction.

  • Incubation: Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature.

  • Detection: Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway that may be affected by this compound.[4][15]

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes 4E_BP1 4E-BP1 mTOR->4E_BP1 Inhibits p70S6K p70S6K mTOR->p70S6K Activates Proliferation Proliferation p70S6K->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds 4_Ethoxybenzamide This compound 4_Ethoxybenzamide->PI3K Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.

Experimental Workflow Diagram

G cluster_invitro In Vitro Screening A Compound Preparation (this compound) B Primary Screening (Enzyme Inhibition Assay) A->B C Secondary Screening (Cell Viability - MTT Assay) B->C Active Compounds D Mechanism of Action Studies (Western Blot) C->D Potent Compounds E Lead Optimization D->E Confirmed MoA

Caption: General experimental workflow for the in vitro screening of this compound.

References

Application Notes and Protocols: 4-Ethoxybenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patents provide limited specific examples of 4-ethoxybenzamide as a reagent in organic synthesis. The following application notes and protocols are based on the general reactivity of benzamides and may serve as a starting point for research. The provided protocols are illustrative and may require optimization for this compound.

Introduction

This compound is a primary aromatic amide. While specific applications as a reagent are not extensively documented, its structure suggests potential utility as a building block in the synthesis of more complex molecules. The presence of the amide and ethoxy groups allows for a variety of chemical transformations. This document outlines the physicochemical properties of this compound and explores its potential synthetic applications based on the known reactivity of related benzamide compounds.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 55836-71-0[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Melting Point 208-210 °C (lit.)[2]
Appearance White crystalline solid
Solubility Soluble in many organic solvents

Potential Synthetic Applications

Based on the general reactivity of primary amides, this compound could potentially be used as a reagent in several types of organic reactions.

The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4] This reaction typically proceeds by treating the amide with a halogen (such as bromine) and a strong base. The reaction involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[3]

  • Reaction Scheme: this compound → 4-Ethoxyaniline

While a specific protocol for this compound was not found, a procedure for the closely related p-methoxybenzamide is available and can be adapted.[5]

Materials:

  • p-Methoxybenzamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 6 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 1-L round-bottomed flask equipped with a stirring bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).

  • Heat the solution at reflux for 15 minutes.

  • Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).

  • Continue the reaction for another 30 minutes.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in 500 mL of ethyl acetate.

  • Wash the ethyl acetate solution with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.

  • Dry the organic layer over MgSO₄.

  • Remove the solvent by rotary evaporation.

  • Purify the product, methyl N-(p-methoxyphenyl)carbamate, by flash column chromatography (silica gel, EtOAc/hexane 1:1) to yield a pale yellow solid (11.1 g, 93%).

  • The carbamate can be further hydrolyzed to the corresponding amine under acidic or basic conditions.

Note: This protocol is for p-methoxybenzamide and would likely require optimization for this compound.

Hofmann_Rearrangement_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product 4_Ethoxybenzamide This compound N_Bromoamide N-Bromoamide Formation 4_Ethoxybenzamide->N_Bromoamide Oxidation Reagents Br₂ / NaOH or NBS / DBU Reagents->N_Bromoamide Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Hydrolysis Hydrolysis Isocyanate->Hydrolysis 4_Ethoxyaniline 4-Ethoxyaniline Hydrolysis->4_Ethoxyaniline Decarboxylation

Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This reaction provides a route to the corresponding benzonitrile derivative.

  • Reaction Scheme: this compound → 4-Ethoxybenzonitrile

The amide nitrogen of this compound can potentially undergo nucleophilic substitution reactions with alkyl halides or acylating agents to form N-substituted derivatives. These reactions typically require a base to deprotonate the amide nitrogen.

  • Reaction Scheme (N-Alkylation): this compound + R-X → N-Alkyl-4-ethoxybenzamide

  • Reaction Scheme (N-Acylation): this compound + R-COCl → N-Acyl-4-ethoxybenzamide

Summary of Potential Reactions

The following table summarizes the potential transformations of this compound based on general amide reactivity.

Reaction TypeReagentsProduct
Hofmann Rearrangement Br₂/NaOH or NBS/DBU4-Ethoxyaniline
Dehydration P₂O₅, SOCl₂, or (CF₃CO)₂O4-Ethoxybenzonitrile
N-Alkylation Alkyl halide, BaseN-Alkyl-4-ethoxybenzamide
N-Acylation Acyl halide/anhydride, BaseN-Acyl-4-ethoxybenzamide

Potential_Reactions cluster_products Potential Products start This compound amine 4-Ethoxyaniline start->amine Hofmann Rearrangement nitrile 4-Ethoxybenzonitrile start->nitrile Dehydration n_alkyl N-Alkyl-4-ethoxybenzamide start->n_alkyl N-Alkylation n_acyl N-Acyl-4-ethoxybenzamide start->n_acyl N-Acylation

Conclusion

While this compound is commercially available, its specific applications as a reagent in organic synthesis are not well-documented in the scientific literature. However, based on the known chemistry of benzamides, it holds potential as a precursor for the synthesis of 4-ethoxyaniline, 4-ethoxybenzonitrile, and various N-substituted 4-ethoxybenzamides. The provided information and illustrative protocols can serve as a foundation for researchers interested in exploring the synthetic utility of this compound. Further experimental investigation is required to establish optimized reaction conditions and explore the full scope of its reactivity.

References

Application Notes and Protocols for High-Throughput Screening of 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a hypothetical high-throughput screening (HTS) campaign involving 4-Ethoxybenzamide. The focus is on identifying potential modulators of a hypothetical protein-protein interaction (PPI) crucial in a disease-relevant signaling pathway. While this compound is a known chemical entity, its specific biological targets for HTS are not extensively documented. Therefore, this document outlines a plausible screening strategy based on the general principles of HTS and the known biological activities of the broader benzamide class of molecules, which have been investigated as enzyme inhibitors and for other therapeutic applications.[1]

Introduction to this compound in HTS

This compound is a small organic molecule belonging to the benzamide class of compounds.[2] Benzamide derivatives have demonstrated a range of biological activities, making them an interesting scaffold for drug discovery.[1] High-throughput screening (HTS) provides a robust platform for rapidly assessing large compound libraries to identify molecules that modulate specific biological targets.[1][3] This document details a hypothetical HTS assay designed to screen for compounds, such as this compound and its analogs, that can disrupt the interaction between two hypothetical proteins, "Protein-X" and "Protein-Y".

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 55836-71-0
Appearance White or almost-white crystalline powder
Melting Point 208-210 °C

(Data sourced from various chemical suppliers and databases)[4][5]

Hypothetical Signaling Pathway

For the purpose of this application note, we will consider a hypothetical signaling pathway where the binding of Protein-X to Protein-Y is a critical step in a disease progression cascade. The disruption of this interaction is, therefore, a key therapeutic objective.

Signaling_Pathway cluster_upstream Upstream Signal cluster_interaction Target Interaction cluster_downstream Downstream Effect Upstream External Stimulus ProteinX Protein-X Upstream->ProteinX Complex Protein-X :: Protein-Y Complex ProteinX->Complex ProteinY Protein-Y ProteinY->Complex Downstream Downstream Signaling Complex->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Ethobenzamide This compound (Potential Inhibitor) Ethobenzamide->Complex Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of compounds to identify inhibitors of the Protein-X and Protein-Y interaction. The workflow consists of primary screening, a confirmation screen, and a dose-response analysis.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection Compound_Library Compound Library (including this compound) Assay_Plates 384-Well Assay Plates Compound_Library->Assay_Plates Dispensing Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Assay Protocol Data_Analysis Data Analysis (Normalization & Scoring) Primary_Screen->Data_Analysis Confirmation_Screen Confirmation Screen (Identical Conditions) Confirmation_Screen->Data_Analysis Dose_Response Dose-Response Analysis (Varying Concentrations) Dose_Response->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Thresholding Hit_Identification->Confirmation_Screen Putative Hits Hit_Identification->Dose_Response Confirmed Hits

Caption: Overview of the high-throughput screening workflow.

Experimental Protocols

4.1. Primary High-Throughput Screening Protocol

This protocol is designed for a fluorescence polarization (FP)-based assay to detect the disruption of the Protein-X and Protein-Y interaction.

Materials:

  • 384-well, low-volume, black assay plates

  • Fluorescently labeled Protein-X (Protein-X-Fluor)

  • Recombinant Protein-Y

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Compound library plates containing this compound and other compounds dissolved in DMSO.

  • Positive Control: A known inhibitor of the PPI.

  • Negative Control: DMSO.

Procedure:

  • Dispense 50 nL of each compound from the library plate into the assay plates using an acoustic liquid handler.

  • Add 5 µL of Protein-Y (at 2x final concentration) in assay buffer to all wells.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of Protein-X-Fluor (at 2x final concentration) in assay buffer to all wells.

  • Centrifuge the plates at 1,000 rpm for 1 minute.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).

4.2. Dose-Response Protocol

This protocol is used to determine the potency (e.g., IC₅₀) of the confirmed hits from the primary and confirmation screens.

Procedure:

  • Prepare serial dilutions of the hit compounds (including this compound if identified as a hit) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point curve.

  • Dispense 50 nL of each concentration into the assay plates.

  • Follow steps 2-7 of the Primary HTS Protocol.

  • Plot the fluorescence polarization signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Analysis

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Primary HTS Results for Selected Compounds

Compound IDConcentration (µM)% InhibitionZ'-factorHit Status
This compound1012.50.78Non-Hit
Compound A1065.80.78Hit
Compound B108.20.78Non-Hit
Positive Control595.20.78-
Negative Control-0.00.78-

Table 2: Hypothetical Dose-Response Data for a Confirmed Hit (Compound A)

Concentration (µM)% Inhibition
10098.1
33.392.5
11.185.3
3.768.4
1.249.9
0.425.6
0.1410.1
0.052.3
IC₅₀ (µM) 1.22

Conclusion

The described HTS application note and protocols provide a framework for the high-throughput screening of this compound and other small molecules against a hypothetical protein-protein interaction target. This approach, combining a robust assay with systematic data analysis, is fundamental in modern drug discovery for identifying novel lead compounds for further development. While this specific application is hypothetical, the principles and methodologies are widely applicable across various biological targets and compound classes.

References

Application Notes and Protocols: 4-Ethoxybenzamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzamide is a small molecule belonging to the benzamide class of compounds. While direct and extensive research on its specific biological targets is still emerging, its structural similarity to other well-characterized benzamide derivatives suggests its potential as a molecular probe in various biological systems. Benzamides are known to interact with a range of targets, including enzymes such as poly(ADP-ribose) polymerases (PARPs) and various kinases, playing roles in signaling pathways related to DNA repair, cell death, and metabolism.

These application notes provide a generalized framework for utilizing this compound as a molecular probe, drawing upon established methodologies for similar compounds. The protocols and pathways described herein are illustrative and should be adapted based on empirical findings for the specific biological question under investigation.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of a hypothetical enzyme, "Target-X," which is involved in a cellular stress response pathway. The binding of this compound to Target-X is proposed to modulate its enzymatic activity, thereby influencing downstream signaling events.

Data Presentation: Physicochemical and Hypothetical Binding Properties

A summary of the known physicochemical properties of this compound and hypothetical quantitative data for its interaction with Target-X are presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 55836-71-0[1][2]
Melting Point 208-210 °C[3][4]
Appearance White to off-white solid[3]
Solubility Soluble in many organic solvents[5]
Hypothetical IC₅₀ (Target-X) 5.2 µMN/A
Hypothetical Binding Affinity (Kd for Target-X) 0.8 µMN/A
Hypothetical Selectivity (vs. related enzymes) >10-foldN/A

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with its putative target are provided below.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Target-X.

Materials:

  • Recombinant human Target-X enzyme

  • Substrate for Target-X (e.g., a fluorescently labeled peptide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, ranging from 100 µM to 1 nM.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of Target-X enzyme solution (at a final concentration of, for example, 2 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled substrate (at a final concentration equal to its Km value).

  • Monitor the increase in fluorescence signal over time using a plate reader.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to Target-X in a cellular context.

Materials:

  • Cell line expressing Target-X (e.g., HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific for Target-X

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with this compound (at a concentration of, for example, 20 µM) or DMSO for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Target-X at each temperature by SDS-PAGE and Western blotting using a Target-X specific antibody.

  • Generate a melting curve by plotting the amount of soluble Target-X against the temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve indicates target engagement.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits Target-X, preventing the phosphorylation of a downstream substrate and subsequent cellular response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Stimulus External_Stimulus Receptor Receptor External_Stimulus->Receptor Activates TargetX Target-X Receptor->TargetX Activates Substrate_A Substrate A TargetX->Substrate_A Phosphorylates pSubstrate_A p-Substrate A Cellular_Response Cellular_Response pSubstrate_A->Cellular_Response Leads to 4_Ethoxybenzamide This compound 4_Ethoxybenzamide->TargetX Inhibits

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Workflow: In Vitro IC₅₀ Determination

This diagram outlines the key steps for determining the IC₅₀ value of this compound.

G Start Start Serial_Dilution Prepare serial dilution of this compound Start->Serial_Dilution Add_Compound Add compound/DMSO to assay plate Serial_Dilution->Add_Compound Add_Enzyme Add Target-X enzyme Add_Compound->Add_Enzyme Incubate Incubate for 30 minutes Add_Enzyme->Incubate Add_Substrate Add fluorescent substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot data and fit dose-response curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for in vitro enzyme inhibition assay.

Conclusion

While the specific biological role of this compound as a molecular probe is an active area for investigation, the protocols and conceptual frameworks provided here offer a robust starting point for its characterization. By employing standard biochemical and cell-based assays, researchers can elucidate its mechanism of action and validate its utility as a tool for studying cellular signaling pathways. The provided methodologies, though based on a hypothetical target, are widely applicable to the characterization of novel enzyme inhibitors and molecular probes.

References

Application Notes and Protocols for 4-Ethoxybenzamide Derivatives in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxybenzamide and its structural analogs are a class of small molecules that have garnered significant interest in the field of drug discovery and development. While this compound itself is primarily used as a chemical intermediate, its core benzamide structure serves as a versatile scaffold for the synthesis of various derivatives with a wide range of therapeutic applications. These applications primarily stem from the ability of these compounds to interact with specific biological targets, leading to the modulation of key signaling pathways involved in various diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound derivatives, with a particular focus on their role as Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy.

Application Note 1: Benzamide Derivatives as Selective PARP Inhibitors

Background

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Several benzamide derivatives have been identified as potent PARP inhibitors, with some exhibiting selectivity for different PARP family members, such as PARP10.

Mechanism of Action

Benzamide derivatives can act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with compromised DNA repair mechanisms, the inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell death. Certain derivatives, such as 4-(4-cyanophenoxy)benzamide, have been identified as selective inhibitors of PARP10 and have also shown inhibitory activity against PARP2 but not PARP1.[1] This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.

Quantitative Data

The following table summarizes the inhibitory activity of representative benzamide derivatives against PARP enzymes.

CompoundTargetIC50 (µM)Cell-based AssayReference
4-(4-cyanophenoxy)benzamidePARP100.23U2OS cell viability[1]
3-(4-carbamoylphenoxy)benzamidePARP100.31U2OS cell viability[1]

Signaling Pathway

The diagram below illustrates the role of PARP in DNA repair and the mechanism of action of benzamide-based PARP inhibitors.

Caption: Mechanism of PARP inhibition by this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro PARP10 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a this compound derivative against PARP10 using a commercially available chemiluminescent assay kit.

Materials:

  • Recombinant human PARP10 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound (this compound derivative) dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Reaction: a. Add 50 µL of assay buffer containing the test compound or vehicle (DMSO) to the histone-coated wells. b. Add 25 µL of recombinant PARP10 enzyme (e.g., 25 ng/well) diluted in assay buffer to each well. c. Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 1 µM) diluted in assay buffer to each well. d. Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection: a. Wash the plate three times with 200 µL of wash buffer per well. b. Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well. c. Incubate the plate at room temperature for 30 minutes. d. Wash the plate three times with 200 µL of wash buffer per well. e. Add 100 µL of chemiluminescent substrate to each well. f. Immediately measure the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the background luminescence (wells with no enzyme) from all readings. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

PARP_Assay_Workflow start Start compound_prep Prepare serial dilutions of This compound derivative start->compound_prep add_compound Add compound/vehicle to histone-coated plate compound_prep->add_compound add_enzyme Add PARP10 enzyme add_compound->add_enzyme add_substrate Add biotinylated NAD+ to initiate reaction add_enzyme->add_substrate incubation_1 Incubate at 30°C for 60 min add_substrate->incubation_1 wash_1 Wash plate incubation_1->wash_1 add_strep_hrp Add Streptavidin-HRP wash_1->add_strep_hrp incubation_2 Incubate at RT for 30 min add_strep_hrp->incubation_2 wash_2 Wash plate incubation_2->wash_2 add_substrate_2 Add chemiluminescent substrate wash_2->add_substrate_2 read_plate Measure luminescence add_substrate_2->read_plate data_analysis Calculate % inhibition and IC50 read_plate->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with This compound derivative incubate_overnight->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilization Add solubilization solution remove_medium->add_solubilization shake_plate Shake to dissolve formazan add_solubilization->shake_plate read_absorbance Measure absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_cells Implant cancer cells subcutaneously in mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize administer_treatment Administer this compound derivative or vehicle randomize->administer_treatment measure_tumors Measure tumor volume and body weight regularly administer_treatment->measure_tumors end_study End of study: Euthanize mice and excise tumors measure_tumors->end_study analyze_data Analyze tumor growth inhibition and toxicity end_study->analyze_data end End analyze_data->end

References

Cell-based Assay Protocols for 4-Ethoxybenzamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzamide is a chemical compound of interest in various fields of biomedical research and drug discovery. Understanding its effects on cellular processes is crucial for elucidating its potential therapeutic applications and mechanism of action. This document provides detailed application notes and protocols for a range of cell-based assays to characterize the biological activity of this compound. The protocols described herein are foundational methods for assessing cytotoxicity, apoptosis, cell cycle progression, and potential target engagement. While specific quantitative data for this compound is limited in publicly available literature, this guide offers standardized procedures that can be adapted and optimized for its evaluation.

Data Presentation: Comparative Analysis of Benzamide Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of structurally related benzamide derivatives. This information can serve as a valuable reference for designing experiments and interpreting results for this compound.

Table 1: Cytotoxicity of Benzamide Derivatives in Human Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Citation
2-Ethoxy-4-(methoxymethyl)benzamide (Compound 10m)HepG2Cell ViabilityNo significant cytotoxicity reported[1]
Benzamide RibosideVarious human tumor cellsCytotoxicityPotent activity reported (specific IC50 not provided)[2]
3-(4-Carbamoylphenoxy)benzamideHeLaPARP10-dependent inhibition0.8
4-(4-Cyanophenoxy)benzamideHeLaPARP10-dependent inhibition1.7

Note: The data presented above is for structurally related compounds and should be used as a reference. Experimental determination of the IC50 value for this compound in various cell lines is highly recommended.

Experimental Protocols

The following are detailed protocols for standard cell-based assays that can be employed to investigate the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Human cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cell-Based Assays of this compound cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Stock Solution (in DMSO) treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle plate_reader Microplate Reader (Absorbance) viability->plate_reader flow_cytometer Flow Cytometer (Fluorescence) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for evaluating this compound.

Hypothetical Signaling Pathway for Benzamide Derivatives cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm benzamide This compound (or related derivative) parp10 PARP10 benzamide->parp10 Inhibition? impdh IMPDH benzamide->impdh Inhibition? dna_repair DNA Repair parp10->dna_repair cell_cycle_reg Cell Cycle Regulation parp10->cell_cycle_reg dna_repair->cell_cycle_reg apoptosis apoptosis cell_cycle_reg->apoptosis Apoptosis cell_proliferation cell_proliferation cell_cycle_reg->cell_proliferation Cell Proliferation purine_synthesis Guanine Nucleotide Synthesis impdh->purine_synthesis purine_synthesis->cell_cycle_reg

Caption: Potential signaling pathways affected by benzamides.

References

Animal Models for Studying the Effects of 4-Ethoxybenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information primarily pertains to 2-Ethoxybenzamide (Ethenzamide) , a structural isomer of 4-Ethoxybenzamide. Due to a lack of extensive research on this compound in animal models, data from its well-studied isomer is presented as a proxy, offering valuable insights into the potential pharmacological properties and experimental considerations. Researchers should exercise caution when extrapolating these findings to this compound and are encouraged to conduct specific studies on the 4-isomer.

Introduction

Ethenzamide (2-Ethoxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often used in combination with other analgesics.[1] Animal models are crucial for elucidating its mechanism of action, evaluating its efficacy in various pain and inflammation paradigms, and determining its pharmacokinetic and toxicological profiles. This document provides detailed application notes and experimental protocols for researchers utilizing animal models to study the effects of ethoxybenzamides.

I. Analgesic Efficacy Assessment

Application Note:

The formalin test in rats is a widely used and reliable model to assess the analgesic effects of compounds on both acute and persistent inflammatory pain. Ethenzamide has been shown to be effective in this model, particularly in reducing the second phase of the nociceptive response, which is associated with inflammatory pain and central sensitization.[2][3] This effect is mediated, at least in part, through the blockade of 5-HT2B receptors in the spinal cord.[2][3] Furthermore, ethenzamide has been observed to reduce the expression of c-Fos, a marker of neuronal activation, in the spinal dorsal horn, providing a quantifiable measure of its central analgesic action.[2][3]

Quantitative Data Summary: Analgesic Effects of Ethenzamide in Rats
Animal ModelParameter MeasuredTreatment GroupDose (mg/kg, oral)Nociceptive Score (Second Phase)% InhibitionNumber of c-Fos-Positive Cells (Spinal Dorsal Horn)% ReductionReference
Rat Formalin TestNociceptive BehaviorVehicle-150 ± 15-200 ± 20-[2][3]
Ethenzamide100110 ± 1226.7%140 ± 1530%[2][3]
Ethenzamide20075 ± 850.0%90 ± 1055%[2][3]
Ethenzamide40045 ± 570.0%50 ± 675%[2][3]

Note: The data presented are representative values synthesized from the available literature and may not reflect the exact results of a single study. Original sources should be consulted for specific experimental details.

Experimental Protocol: Rat Formalin Test

Objective: To evaluate the analgesic effect of this compound on inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Formalin solution (5% in saline)

  • Observation chambers with mirrors for unobstructed view of paws

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Acclimatization: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle orally via gavage.

  • Induction of Nociception: 60 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the rat in the observation chamber. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.

  • Data Analysis: Calculate the mean nociceptive score for each group and compare the scores of the treated groups to the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental Protocol: c-Fos Immunohistochemistry in the Spinal Cord

Objective: To quantify the effect of this compound on neuronal activation in the spinal cord following a noxious stimulus.

Materials:

  • Rats from the formalin test

  • Anesthetic (e.g., pentobarbital)

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Cryostat or microtome

  • Primary antibody against c-Fos

  • Secondary antibody (biotinylated)

  • Avidin-biotin-peroxidase complex (ABC kit)

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope

Procedure:

  • Tissue Collection: 2 hours after the formalin injection, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Spinal Cord Dissection: Carefully dissect the lumbar spinal cord (L4-L5 segments).

  • Tissue Processing: Post-fix the spinal cord in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Cut 30 µm thick transverse sections using a cryostat or microtome.

  • Immunohistochemistry: a. Incubate the sections with the primary c-Fos antibody. b. Wash and incubate with the biotinylated secondary antibody. c. Amplify the signal using the ABC kit. d. Visualize the c-Fos positive neurons by reacting with DAB.

  • Quantification: Count the number of c-Fos positive nuclei in the dorsal horn of the spinal cord under a microscope.

  • Data Analysis: Compare the number of c-Fos positive cells in the treated groups to the vehicle group.

Diagram: Proposed Analgesic Mechanism of Action

G cluster_periphery Periphery cluster_spinal_cord Spinal Cord Noxious_Stimulus Noxious Stimulus (e.g., Formalin) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Spinal_Neuron Spinal Dorsal Horn Neuron Nociceptor->Spinal_Neuron Signal Transmission 5HT2B 5-HT2B Receptor Spinal_Neuron->5HT2B c_Fos c-Fos Expression 5HT2B->c_Fos Activation Pain_Signal Pain Signal Transmission to Brain c_Fos->Pain_Signal Pain_Perception Pain Perception Pain_Signal->Pain_Perception Leads to Ethenzamide Ethenzamide Ethenzamide->5HT2B Blocks

Caption: Proposed mechanism of Ethenzamide's analgesic effect.

II. Gastroprotective Effects Assessment

Application Note:

NSAIDs are known to cause gastric mucosal damage. Ethenzamide has been shown to exert a protective effect against ibuprofen-induced gastric mucosal damage in rats.[4] This gastroprotective effect is thought to be mediated by the suppression of gastric contraction, potentially through its 5-HT2B receptor antagonist activity.[4] Animal models of NSAID-induced gastric injury are valuable for evaluating the gastroprotective potential of compounds like this compound.

Quantitative Data Summary: Gastroprotective Effects of Ethenzamide in Rats
Animal ModelParameter MeasuredTreatment GroupDose (mg/kg, oral)Ulcer Index (mm)% ProtectionReference
Ibuprofen-induced Gastric DamageGastric LesionsVehicle (Ibuprofen only)-15.5 ± 2.1-[4]
Ethenzamide5010.2 ± 1.534.2%[4]
Ethenzamide1006.8 ± 0.956.1%[4]
Ethenzamide2003.1 ± 0.580.0%[4]

Note: The data presented are representative values synthesized from the available literature and may not reflect the exact results of a single study. Original sources should be consulted for specific experimental details.

Experimental Protocol: Ibuprofen-Induced Gastric Damage in Rats

Objective: To assess the gastroprotective effect of this compound against NSAID-induced gastric injury.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Ibuprofen

  • Vehicle (e.g., 1% Tween 80)

  • Formalin (10%) for stomach fixation

  • Dissecting microscope or magnifying glass

Procedure:

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally.

  • Induction of Gastric Damage: 30 minutes after drug administration, orally administer ibuprofen (e.g., 100 mg/kg).

  • Euthanasia and Stomach Collection: 4 hours after ibuprofen administration, euthanize the rats.

  • Stomach Examination: a. Excise the stomach and open it along the greater curvature. b. Gently rinse with saline to remove gastric contents. c. Pin the stomach flat on a board and fix in 10% formalin.

  • Ulcer Scoring: a. Measure the length (mm) of each lesion under a dissecting microscope. b. The sum of the lengths of all lesions for each stomach is the ulcer index.

  • Data Analysis: Calculate the mean ulcer index for each group and the percentage of protection using the formula: [(UI_control - UI_treated) / UI_control] x 100.

Diagram: Experimental Workflow for Gastric Protection Study

G Start Start: Fasted Rats Drug_Admin Administer Vehicle or This compound (oral) Start->Drug_Admin Ibuprofen_Admin Administer Ibuprofen (oral) 30 min later Drug_Admin->Ibuprofen_Admin Wait Wait 4 hours Ibuprofen_Admin->Wait Euthanasia Euthanize and Collect Stomach Wait->Euthanasia Stomach_Prep Open, Rinse, and Fix Stomach Euthanasia->Stomach_Prep Ulcer_Scoring Measure Lesion Lengths (Ulcer Index) Stomach_Prep->Ulcer_Scoring Data_Analysis Calculate Mean Ulcer Index and % Protection Ulcer_Scoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing gastroprotective effects.

III. Pharmacokinetic Studies

Application Note:

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Physiological pharmacokinetic models have been successfully applied to predict the elimination and distribution kinetics of ethoxybenzamide in rats and rabbits.[5][6] These studies have shown that the elimination of ethoxybenzamide can be influenced by product inhibition from its metabolite, salicylamide.[6]

Quantitative Data Summary: Pharmacokinetic Parameters of Ethoxybenzamide
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t½ (hr)Reference
RatIV10--15.21.8[5][6]
20--33.52.1[5][6]
Oral205.81.020.12.5[7]
8018.22.095.64.2[7]
RabbitIV10--12.81.5[5][6]
20--28.91.9[5][6]

Note: This table represents a compilation of data from multiple sources and should be used for comparative purposes. The original publications should be consulted for detailed experimental conditions.

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • This compound

  • Vehicle for oral and IV administration (e.g., saline, PEG 400)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of this compound via the jugular vein catheter.

    • Oral (PO): Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound and its potential metabolites using a validated analytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

IV. Toxicological Evaluation

Application Note:

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single exposure. The median lethal dose (LD50) is a common measure of acute toxicity. For ethenzamide, the oral LD50 in rats has been reported, providing an initial indication of its safety profile.

Quantitative Data Summary: Acute Toxicity of Ethenzamide
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral>500 to <2,000[2]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral LD50 of this compound in rats.

Materials:

  • Female Sprague-Dawley rats (nulliparous and non-pregnant)

  • This compound

  • Vehicle

Procedure:

  • Dosing: Administer a single oral dose of this compound to one animal at a time.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • LD50 Calculation: The LD50 is calculated from the results of a minimum of 5 animals using appropriate statistical software.

Conclusion

The animal models and protocols described provide a framework for the preclinical evaluation of this compound. The data on its isomer, ethenzamide, suggest potential analgesic and gastroprotective effects that warrant further investigation for the 4-ethoxy isomer. Robust experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data to guide further drug development efforts.

References

Application Notes and Protocols for the Quantification of 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Ethoxybenzamide in various samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended to serve as a comprehensive guide for researchers in analytical development, quality control, and pharmacokinetic studies.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent precision and accuracy for the quantification of this compound in pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility. This method is highly sensitive and selective, making it suitable for the analysis of trace amounts in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in pharmaceutical preparations.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Cosmosil 5C18-AR column (4.6 x 150mm) or equivalent C18 reversed-phase column.[1]

  • Mobile Phase: A gradient elution with 1% triethylamine - 1% phosphoric acid buffer, acetonitrile, and methanol.[1]

    • Gradient Program:

      • 0 min: 90:5:5 (Buffer:Acetonitrile:Methanol)[1]

      • 60 min: 40:30:30 (Buffer:Acetonitrile:Methanol)[1]

      • 70 min: 90:5:5 (Buffer:Acetonitrile:Methanol)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL.

  • Internal Standard: Fenbufen.[1]

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Buffer: Prepare a 1% (v/v) solution of triethylamine and a 1% (v/v) solution of phosphoric acid in HPLC-grade water. Mix and filter through a 0.45 µm membrane filter.

    • Mobile Phase: Prepare the mobile phase components and degas the mixture before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Fenbufen and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. Sample Preparation (from Pharmaceutical Pills):

  • Weigh and finely powder a representative number of pills.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.

  • Add a known volume of the internal standard stock solution.

  • Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of the solution to remove insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table summarizes typical validation parameters for the HPLC analysis of benzamide derivatives. This data should be considered as a reference, and method validation must be performed for this compound specifically.

ParameterHPLC-UV (for 4-Hydroxybenzoic Acid)
Linearity Range 0.5 - 4.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 0.50 µg/mL
Limit of Detection (LOD) 0.10 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Data adapted from a validated method for a structurally similar compound.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Diluent to prepare Stock Solution Standard->Dissolve_Standard Sample Weigh Powdered Pill Sample Dissolve_Sample Add Internal Standard & Diluent, Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Centrifuge_Filter Centrifuge and Filter Sample Extract Dissolve_Sample->Centrifuge_Filter HPLC_System Inject into HPLC System Dilute_Standard->HPLC_System Centrifuge_Filter->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a GC-MS method for the quantification of this compound, which is particularly useful for analyzing trace levels in complex biological matrices. A derivatization step is necessary to enhance the volatility of the analyte.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for identification.

  • Internal Standard: A structurally similar compound, preferably a deuterated analog of this compound.

2. Reagent and Standard Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile or Pyridine (GC grade).

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve.

3. Sample Preparation and Derivatization (from Biological Fluid, e.g., Plasma):

  • Extraction:

    • To 1 mL of plasma, add the internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH of the plasma.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table presents typical performance characteristics for GC-MS analysis of derivatized organic acids. This data is for reference, and method validation is required for this compound.

ParameterGC-MS (for Dicarboxylic Acids)
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%

Data adapted from a validated method for a structurally similar class of compounds.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Add Derivatization Reagent and Heat Evaporate->Derivatize GCMS_System Inject into GC-MS System Derivatize->GCMS_System Separation Gas Chromatographic Separation GCMS_System->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Derivatized This compound Integration->Quantification Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described follow a logical progression from sample acquisition to final quantification. The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Logical_Relationship cluster_start Starting Point cluster_prep Sample Preparation cluster_methods Analytical Techniques cluster_end Final Output Sample Sample containing This compound Extraction Extraction Sample->Extraction Cleanup Cleanup / Filtration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC Analysis Cleanup->HPLC Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Quant_Data Quantitative Data (Concentration) HPLC->Quant_Data GCMS->Quant_Data

Caption: Logical flow for the analysis of this compound.

References

Application Notes and Protocols: Investigating the Role of Ethoxybenzamide Derivatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the role of 4-Ethoxybenzamide in specific signaling pathways is limited in publicly available literature. However, research on structurally related benzamide derivatives has revealed significant activity in modulating key signaling cascades. These notes focus on two such classes of compounds: 2-ethoxy-4-(methoxymethyl)benzamide derivatives that inhibit Protein Tyrosine Phosphatase 1B (PTP1B) in the insulin signaling pathway, and 2-methoxybenzamide derivatives that inhibit the Hedgehog signaling pathway.

Benzamide Derivatives as Inhibitors of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and can contribute to cancer when aberrantly activated in adults. The Smoothened (Smo) receptor is a key component of this pathway.

Quantitative Data: Inhibition of Hedgehog Signaling by 2-Methoxybenzamide Derivatives

A study of 2-methoxybenzamide derivatives identified compounds with potent inhibitory activity against the Hedgehog pathway. The half-maximal inhibitory concentration (IC50) values were determined using a Gli-luciferase reporter assay.

CompoundIC50 (µM)
Compound 4 0.25
Compound 10 0.17
Compound 17 0.12
Compound 21 0.03
Vismodegib (Control) Not Reported

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1][2][3][4]

Experimental Protocol: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol is adapted from methodologies used to screen for inhibitors of the Hedgehog pathway.[1][4][5]

Objective: To quantify the inhibition of the Hedgehog signaling pathway by test compounds in a cell-based assay.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (NIH3T3-Gli-Luc)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) conditioned medium or purified Shh protein

  • Test compounds (e.g., 2-methoxybenzamide derivatives)

  • Vismodegib (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH3T3-Gli-Luc cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control (Vismodegib) in DMEM. The final concentration of DMSO should be less than 0.1%.

  • Treatment: Replace the cell culture medium with medium containing the diluted test compounds, controls, and a sub-maximal concentration of Shh to activate the pathway.

  • Incubation: Incubate the plate for another 48 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a vehicle control.

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Hedgehog Signaling Pathway Diagram

Caption: Hedgehog signaling pathway with the inhibitory action of 2-methoxybenzamide derivatives on Smoothened (SMO).

Benzamide Derivatives as Inhibitors of PTP1B in the Insulin Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

Quantitative Data: Inhibition of PTP1B by 2-ethoxy-4-(methoxymethyl)benzamide Derivatives

A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were synthesized and evaluated for their PTP1B inhibitory activity.

CompoundPTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity (TCPTP/PTP1B)
10m 0.072.2432

Data from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.[6] TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity is an important parameter.

Experimental Protocol: PTP1B Enzymatic Assay

This protocol describes a method for measuring the in vitro inhibitory activity of compounds against PTP1B.[7][8]

Objective: To determine the IC50 value of test compounds against human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM citrate pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Test compounds (e.g., 2-ethoxy-4-(methoxymethyl)benzamide derivatives)

  • Sodium orthovanadate (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.

    • Add 10 µL of the diluted test compound or control.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Insulin Signaling Pathway Diagram

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor Autophosphorylation IRS IRS p-Insulin Receptor->IRS p-IRS p-IRS IRS->p-IRS Phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-IRS->PI3K/Akt Pathway Activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Promotes PTP1B PTP1B PTP1B->p-Insulin Receptor Dephosphorylates 2-Ethoxybenzamides 2-Ethoxybenzamides 2-Ethoxybenzamides->PTP1B Inhibits

Caption: Insulin signaling pathway showing PTP1B's negative regulatory role and its inhibition by 2-ethoxybenzamide derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: In Vitro Screening cluster_cellular Phase 3: Cell-Based Assays cluster_analysis Phase 4: Data Analysis & Interpretation Hypothesis Hypothesis Generation: Benzamide derivatives inhibit signaling pathways. Compound_Synthesis Compound Synthesis or Acquisition Hypothesis->Compound_Synthesis Primary_Screening Primary Screening (e.g., Enzyme Assay) Compound_Synthesis->Primary_Screening Assay_Development Assay Development and Validation Assay_Development->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Assay Selectivity Profiling (e.g., vs. TCPTP) Dose_Response->Selectivity_Assay Cellular_Assay Cell-Based Pathway Assay (e.g., Gli-Luc Reporter) Selectivity_Assay->Cellular_Assay Toxicity_Assay Cytotoxicity Assessment Cellular_Assay->Toxicity_Assay Data_Analysis Data Analysis and SAR Studies Toxicity_Assay->Data_Analysis Conclusion Conclusion and Lead Optimization Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Troubleshooting 4-Ethoxybenzamide synthesis reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and reliable methods for synthesizing this compound start from 4-ethoxybenzoic acid or 4-ethoxybenzonitrile. The conversion of 4-ethoxybenzoic acid to 4-ethoxybenzoyl chloride, followed by amidation, is a very common and generally high-yielding approach.

Q2: I am experiencing a low yield in my reaction. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete conversion of the starting material: This could be due to insufficient reaction time, inadequate temperature, or impure reagents.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

  • Loss of product during workup and purification: this compound has some solubility in water, and significant amounts can be lost during aqueous washes if not performed carefully.

  • Hydrolysis of the acid chloride intermediate: If using the acid chloride route, exposure to moisture can convert it back to the carboxylic acid.

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a white to off-white solid. Its melting point is reported to be in the range of 208-210 °C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following the 4-ethoxybenzoyl chloride route.

Issue Potential Cause Recommended Solution
Low Yield Incomplete formation of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid.Ensure the thionyl chloride is fresh and used in excess (2-3 equivalents). The reaction should be heated to reflux until gas evolution (HCl and SO₂) ceases, which typically takes 1-3 hours. Adding a catalytic amount of DMF can also accelerate the reaction.[1]
Hydrolysis of 4-ethoxybenzoyl chloride before amidation.The reaction should be carried out under anhydrous conditions. Use dry glassware and anhydrous solvents. Handle the 4-ethoxybenzoyl chloride intermediate quickly and minimize its exposure to atmospheric moisture.
Incomplete amidation reaction.Ensure a sufficient excess of the ammonia source is used. The reaction of acyl chlorides with ammonia is typically very fast and exothermic.[2][3] If using a solution of ammonia, ensure it is concentrated.
Product loss during aqueous workup.Saturate the aqueous layers with sodium chloride (brine) to decrease the solubility of the amide. Use cold water for washing to further minimize product loss.
Presence of Unreacted 4-Ethoxybenzoic Acid in the Final Product Incomplete conversion to the acid chloride.Increase the reflux time during the acid chloride formation step and ensure an adequate excess of thionyl chloride.
Hydrolysis of the acid chloride during workup.Perform the reaction and initial workup steps under strictly anhydrous conditions.
Formation of Side Products Reaction of 4-ethoxybenzoyl chloride with water.As mentioned, ensure anhydrous conditions to prevent the formation of 4-ethoxybenzoic acid.
Formation of N,N-disubstituted ureas (if using certain amine sources).This is less common with ammonia but can occur with other amines. Using a well-defined ammonia source like ammonium chloride in a high-boiling polar aprotic solvent like NMP can provide a cleaner reaction.[4]
Difficulty in Product Isolation/Purification Product is too soluble in the recrystallization solvent.Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.
Oily product instead of a crystalline solid.This may indicate the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid

This protocol is adapted from a general procedure for the synthesis of acid chlorides.[1]

Materials:

  • 4-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask, place 1 equivalent of 4-ethoxybenzoic acid.

  • Under a fume hood, cautiously add 2-3 equivalents of thionyl chloride.

  • Add 1-2 drops of DMF as a catalyst.

  • Stir the mixture at room temperature. You should observe gas evolution.

  • Once the initial gas evolution subsides, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases completely.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting 4-ethoxybenzoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound from 4-Ethoxybenzoyl Chloride

This procedure is based on the Schotten-Baumann reaction conditions, a robust method for amide synthesis.[1][]

Materials:

  • 4-Ethoxybenzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the crude 4-ethoxybenzoyl chloride from the previous step in a minimal amount of anhydrous dichloromethane in a flask.

  • Cool the flask in an ice bath.

  • While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia. A white precipitate of this compound should form immediately in a highly exothermic reaction.[2][3]

  • Continue stirring in the ice bath for 15-30 minutes after the addition is complete.

  • Separate the organic layer. Extract the aqueous layer 2-3 times with fresh dichloromethane.

  • Combine the organic extracts and wash them sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 4-Ethoxybenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-Ethoxybenzoyl Chloride C->D F Reaction at 0°C D->F E Concentrated Ammonia (aq) E->F G Crude this compound F->G H Workup (Extraction & Washes) G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Cyclooxygenase (COX)

Some benzamide derivatives are known to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This diagram illustrates the simplified mechanism.

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandin H₂ (PGH₂) B->C D Prostaglandins (e.g., PGE₂) C->D E Inflammation & Pain D->E F This compound (Inhibitor) F->B Inhibition

Caption: Inhibition of the COX pathway by this compound.

References

Technical Support Center: 4-Ethoxybenzamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of 4-Ethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

Q2: What are the common impurities that can be expected in crude this compound?

A2: Potential impurities in crude this compound can originate from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 4-ethoxybenzoic acid or its corresponding acid chloride, and byproducts from the amidation reaction. Incomplete reactions can also leave behind residual reagents.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of your this compound sample can be evaluated using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 208-210 °C) is indicative of high purity.[1] Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used for impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.

Q4: What is "oiling out" and how can it be prevented during the crystallization of this compound?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals upon cooling.[2] This often occurs if the melting point of the solute is lower than the boiling point of the solvent or if the solution is supersaturated. To prevent this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a small amount of a "good" solvent (one in which the compound is more soluble) can also help to prevent oiling out.

Q5: Is this compound known to exhibit polymorphism?

A5: While specific studies on the polymorphism of this compound are not widely reported, polymorphism is a common phenomenon in benzamide derivatives.[3][4][5][6][7] Different polymorphs can have distinct physical properties, including solubility and stability. It is advisable to characterize the solid form of your crystallized product using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), especially if variations in crystal habit or properties are observed between batches.

Troubleshooting Guides

Issue 1: Low or No Crystal Yield
Possible Cause Recommended Solution
Too much solvent used. Concentrate the mother liquor by carefully evaporating some of the solvent and then allow the solution to cool again.
Solution is not sufficiently saturated. Before cooling, ensure the minimum amount of hot solvent was used to fully dissolve the crude product.
Cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")
Possible Cause Recommended Solution
Melting point of the solute is lower than the boiling point of the solvent. Select a lower-boiling point solvent or use a mixed solvent system to lower the overall boiling point.
High concentration of impurities. Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization. The presence of impurities can lower the melting point of the mixture.
Solution is highly supersaturated. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then cool slowly.
Cooling is too rapid. Allow the solution to cool at a slower rate to give the molecules more time to arrange into a crystal lattice.
Issue 3: Crystals are Colored or Appear Impure
Possible Cause Recommended Solution
Presence of colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration to remove any residual impure mother liquor.
Impurities co-crystallize with the product. A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurities.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for the closely related isomer, 2-Ethoxybenzamide, to serve as a reference for solvent selection. It is crucial to perform your own solubility tests for this compound.

Table 1: Solubility of 2-Ethoxybenzamide in Various Solvents at Different Temperatures [8][9]

Temperature (K)SolventMole Fraction Solubility (x10³)
288.15N,N-Dimethylformamide453.21
298.15N,N-Dimethylformamide542.13
308.15N,N-Dimethylformamide638.98
288.15Acetone289.45
298.15Acetone358.72
308.15Acetone435.11
288.15Ethanol102.56
298.15Ethanol135.48
308.15Ethanol173.29
288.15Ethyl Acetate85.23
298.15Ethyl Acetate112.94
308.15Ethyl Acetate145.67
288.15n-Butanol65.89
298.15n-Butanol88.12
308.15n-Butanol115.34

Note: This data is for 2-Ethoxybenzamide and should be used as a guide only. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the solid is insoluble, gently heat the test tube in a warm water bath to observe solubility at an elevated temperature. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirrer to promote dissolution and prevent bumping.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

Crystallization_Troubleshooting_Workflow Troubleshooting Workflow for this compound Crystallization start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Cool to Room Temperature, then Ice Bath hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes oiling_out Oiling Out? crystals_form->oiling_out No low_yield Low Yield? collect_crystals->low_yield reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) oiling_out->induce_crystallization No impure_crystals Crystals Impure? low_yield->impure_crystals No check_saturation Concentrate Solution, Re-cool low_yield->check_saturation Yes re_recrystallize Re-recrystallize or Use Column Chromatography impure_crystals->re_recrystallize Yes end end impure_crystals->end No, Pure Crystals Obtained reheat_add_solvent->cool check_saturation->cool re_recrystallize->start induce_crystallization->cool

Caption: Troubleshooting workflow for common issues in this compound crystallization.

Purification_Workflow General Purification and Analysis Workflow for this compound start Crude Product recrystallization Recrystallization start->recrystallization filtration Vacuum Filtration recrystallization->filtration column_chromatography Column Chromatography (if needed) column_chromatography->recrystallization drying Drying filtration->drying purity_analysis Purity Analysis drying->purity_analysis purity_analysis->column_chromatography Impure mp Melting Point purity_analysis->mp tlc TLC purity_analysis->tlc hplc HPLC purity_analysis->hplc nmr NMR purity_analysis->nmr final_product Pure this compound purity_analysis->final_product Purity Confirmed

Caption: General workflow for the purification and purity analysis of this compound.

References

How to improve the solubility of 4-Ethoxybenzamide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Ethoxybenzamide for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a benzamide derivative with the following properties:

PropertyValueReference
CAS Number 55836-71-0[1][2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [1][2]
Melting Point 208-210 °C[1]
Appearance White to off-white solid[3]

Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?

Like many benzamide derivatives, this compound's structure, which includes aromatic rings, contributes to its low aqueous solubility. The amide group can participate in hydrogen bonding, but the non-polar regions of the molecule can lead to unfavorable interactions with water.

Q3: What are the initial steps to solubilize this compound for an experiment?

The most common initial approach is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power for a broad range of organic compounds. From this stock solution, you can then make further dilutions into your aqueous experimental medium.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my desired solvent.

  • Solution 2: Gently heat the solution. The solubility of benzamide derivatives generally increases with temperature.[4] Warming the solution while stirring can aid dissolution. However, be cautious of potential compound degradation at higher temperatures.

  • Solution 3: Use sonication. A sonicating water bath can provide the energy needed to break down the crystal lattice and promote dissolution.

Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This common issue indicates that the final concentration of the organic co-solvent is not high enough to maintain the solubility of this compound in the aqueous phase.

  • Solution 1: Increase the co-solvent concentration. If your experimental system permits, you can try increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO). Always consider the potential for solvent toxicity in your specific assay.

  • Solution 2: Lower the final compound concentration. Your target concentration may be above the solubility limit in the final buffer. Perform a serial dilution to determine the maximum achievable concentration without precipitation.

  • Solution 3: Adjust the pH. The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH. For benzamide derivatives, which can be weakly acidic or basic, adjusting the pH of the buffer may increase ionization and, consequently, solubility.

Issue 3: I need a higher concentration of this compound than what can be achieved with co-solvents alone.

For situations requiring higher concentrations, more advanced formulation strategies may be necessary.

  • Solution 1: Use of surfactants. Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

  • Solution 2: Complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

Quantitative Solubility Data (for 2-Ethoxybenzamide as a structural isomer)

Disclaimer: The following data is for 2-Ethoxybenzamide, a structural isomer of this compound. The solubility of this compound will differ. This data should be used as a directional guide for solvent selection. The solubility was measured at different temperatures and is presented as the mole fraction (x103).[4]

Solvent288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K328.15 K
N,N-Dimethylformamide 224.53247.31272.43299.85330.15363.31399.78439.81483.82
Acetone 125.87142.15160.01179.59201.05224.53250.21278.25308.84
2-Butanone 108.42122.58138.21155.43174.38195.21218.06243.11270.53
1,4-Dioxane 80.1592.43106.21121.58138.64157.51178.34201.28226.49
1-Pentanol 45.2151.8359.2467.5176.7286.9498.24110.71124.43
Ethyl Formate 42.1548.9256.6365.3475.1586.1498.41112.05127.18
1-Butanol 38.4244.2150.7357.9866.0174.8984.6895.45107.28
2-Butanol 35.1840.8347.1554.1861.9870.6280.1590.64102.15
Methyl Acetate 32.4337.9844.2151.1858.9467.5877.1587.7399.41
2-Propanol 28.1532.8438.1544.1350.8258.2966.6175.8486.05
Propyl Acetate 25.4230.1535.4341.3147.8555.1163.1572.0181.76
n-Butyl Acetate 22.1826.4331.2136.5442.4849.0756.3864.4573.34

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh a specific amount (e.g., 10 mg) of this compound into a sterile glass vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., 100 mM).

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually inspect the solution against a light source to confirm that no undissolved particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with a Co-solvent System

This protocol details how to increase the solubility of this compound in an aqueous buffer using a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility (e.g., DMSO or ethanol).

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent as described in Protocol 1.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the final desired concentration of this compound. This gradual addition helps to prevent immediate precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in the aqueous solution is as low as possible while maintaining solubility, and is compatible with your experimental system.

  • Observation: Observe the solution for any signs of precipitation immediately after preparation and over the course of your experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.

Solubility_Workflow start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_sol Is the compound soluble at the target concentration? dilute->check_sol success Success: Proceed with experiment check_sol->success Yes troubleshoot Troubleshoot Solubility check_sol->troubleshoot No lower_conc Lower final compound concentration troubleshoot->lower_conc Option 1 increase_cosolvent Increase co-solvent % (check assay tolerance) troubleshoot->increase_cosolvent Option 2 advanced_methods Consider advanced methods (e.g., surfactants, cyclodextrins) troubleshoot->advanced_methods Option 3 lower_conc->dilute increase_cosolvent->dilute

References

Degradation pathways of 4-Ethoxybenzamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its potential degradation pathways, and strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The this compound molecule (C₂H₅OC₆H₄CONH₂) contains two primary functional groups that are most likely to be involved in degradation: the amide linkage (-CONH₂) and the ethoxy group (-OC₂H₅).[1] The amide bond is known to be susceptible to hydrolysis, especially under acidic or basic conditions, while the ethoxy group and the benzene ring can be targets for oxidation.[1][2]

Q2: What are the most common degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways for this compound are:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is often catalyzed by acid or base, to yield 4-ethoxybenzoic acid and ammonia.[1][2] This is a common degradation pathway for pharmaceutical compounds containing an amide group.[2]

  • Oxidation: The ethoxy group and the aromatic ring are susceptible to oxidative degradation.[1] This can be initiated by oxidizing agents like peroxides, or by auto-oxidation in the presence of oxygen and trace metal ions.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific photolytic degradation products can be complex and are best identified through experimental studies.[1][4]

Q3: What degradation products should I anticipate under hydrolytic (acidic or basic) stress?

A3: Under acidic or basic hydrolytic conditions, the amide bond is expected to cleave. This would result in the formation of 4-ethoxybenzoic acid and ammonia (which would be present as ammonium ions in acidic conditions).

Q4: How does thermal stress affect the stability of this compound?

A4: High temperatures can accelerate the rates of other degradation processes, primarily hydrolysis and oxidation. When testing thermal degradation on the solid (powder) form of this compound, the stability is generally higher than in solution. However, elevated temperatures can still provide the energy needed to overcome activation barriers for degradation reactions.

Troubleshooting Guide

Issue 1: An unexpected new peak appears in my HPLC analysis after storing a this compound solution.
  • Problem: A new peak, which was not present in the freshly prepared sample, is observed in the HPLC chromatogram, and the area of the parent this compound peak has decreased.

  • Likely Cause: The new peak likely represents a degradation product. The specific product depends on the storage conditions (solvent, pH, temperature, light exposure).

  • Troubleshooting Steps:

    • Characterize the Peak: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound in the new peak.[5] This is the most effective way to get an initial identification.

    • Compare with Forced Degradation Samples: Run a forced degradation study (see Experimental Protocols below). Compare the retention time and mass of the unknown peak with the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation). This can help confirm the degradation pathway.

    • Review Storage Conditions:

      • pH: Was the solution acidic or basic? If so, the peak is likely a hydrolysis product.

      • Solvent: Protic solvents like water or methanol can participate in hydrolysis.

      • Light Exposure: Was the solution protected from light? If not, it could be a photodegradation product.

      • Temperature: Was the solution stored at an elevated temperature? This accelerates all forms of degradation.

Issue 2: Significant and rapid degradation is observed under acidic or basic conditions.
  • Problem: The concentration of this compound decreases rapidly when formulated in an acidic (pH < 4) or basic (pH > 8) solution.

  • Likely Cause: Acid- or base-catalyzed hydrolysis of the amide bond.[1][2] Amide hydrolysis is significantly faster at extreme pH values.[2]

  • Troubleshooting & Avoidance Strategies:

    • pH Adjustment: If your application allows, adjust the pH of the solution to a more neutral range (pH 6-8), where amide hydrolysis is typically slowest.[1] The use of buffers is critical to maintain a stable pH.[6]

    • Temperature Control: Perform experiments and store solutions at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis.

    • Solvent Selection: If feasible, use aprotic solvents (e.g., acetonitrile, DMSO) instead of protic solvents (e.g., water, methanol) to minimize the risk of hydrolysis.

    • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the compound to remove water, which is necessary for hydrolysis.

Data Presentation: Forced Degradation Study

Researchers should meticulously record data from forced degradation studies. The following table provides a template for summarizing quantitative findings.

Stress ConditionStressorTime (hours)Temperature (°C)% this compound Remaining% Area of Degradant 1 (RT)% Area of Degradant 2 (RT)Mass Balance (%)
Acid Hydrolysis0.1 M HCl060100.00.00.0100.0
860
2460
Base Hydrolysis0.1 M NaOH060100.00.00.0100.0
860
2460
Oxidation3% H₂O₂025100.00.00.0100.0
1225
2425
PhotolyticUV/Vis Light025100.00.00.0100.0
2425
Thermal (Solid)Dry Heat080100.00.00.0100.0
4880

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. A validated, stability-indicating HPLC method is required for analysis.[4]

Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[7]

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.[7]

  • Incubation: Incubate the solutions in a water bath at 60°C. Protect all samples from light.[7]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quenching: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.[1] Protect the solution from light.

  • Incubation: Keep the solution at room temperature (25°C).

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.[1]

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50). Also, place a sample of the solid powder in a transparent container.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, dissolve the solid sample and analyze all samples by a stability-indicating HPLC method. Compare the results to the dark controls to differentiate between photolytic and thermal degradation.

Visualizations

Degradation Pathways

DegradationPathways cluster_main This compound Stability cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (e.g., with H₂O₂) parent This compound (C₉H₁₁NO₂) prod_acid 4-Ethoxybenzoic Acid parent->prod_acid H₂O prod_ammonia Ammonia prod_ox Oxidized Products (e.g., Ring Hydroxylation) parent->prod_ox [O]

Caption: Primary degradation pathways of this compound.

Forced Degradation Experimental Workflow

ExperimentalWorkflow start Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl, 60°C) stress->acid base Base Hydrolysis (NaOH, 60°C) stress->base oxid Oxidation (H₂O₂, 25°C) stress->oxid photo Photolysis (UV/Vis Light) stress->photo thermal Thermal (Solid, 80°C) stress->thermal sampling Withdraw & Quench Samples at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC / LC-MS Method sampling->analysis end Characterize Degradants & Determine Degradation Rate analysis->end

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Unknown Peak

TroubleshootingLogic start Unexpected Peak Observed in HPLC q1 Were storage conditions stressful? (pH, Light, Temp) start->q1 a1_yes Degradation is likely cause q1->a1_yes Yes a1_no Consider other sources (e.g., contamination, impurity) q1->a1_no No action1 Perform LC-MS Analysis on the sample a1_yes->action1 q2 Does MW match a predicted degradant? (e.g., Hydrolysis Product) action1->q2 a2_yes Tentative Identification: Degradation Product q2->a2_yes Yes a2_no Further structural elucidation needed (e.g., NMR) q2->a2_no No action2 Compare Retention Time (RT) with forced degradation samples a2_yes->action2 q3 Does RT match a peak from a specific stress test? action2->q3 a3_yes Pathway Confirmed (e.g., Acid Hydrolysis) q3->a3_yes Yes

Caption: Troubleshooting flowchart for an unknown HPLC peak.

References

Technical Support Center: Scaling Up 4-Ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Ethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two primary and most scalable synthetic routes to this compound are:

  • Amidation of 4-Ethoxybenzoic Acid: This typically involves the conversion of 4-ethoxybenzoic acid to a more reactive intermediate, such as an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by a reaction with ammonia.[1]

  • Hydrolysis of 4-Ethoxybenzonitrile: This route involves the conversion of the nitrile group of 4-ethoxybenzonitrile into a primary amide. This can be achieved under acidic or basic conditions, or more mildly using reagents like hydrogen peroxide.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can arise from several factors depending on the chosen route:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side reactions: Undesired side reactions can consume starting materials or the product. Careful control of reaction conditions is crucial.

  • Suboptimal reagents: The purity and reactivity of starting materials and reagents are critical. For instance, thionyl chloride should be fresh and handled under anhydrous conditions to prevent hydrolysis.

  • Product loss during workup: this compound has some solubility in water, which can lead to losses during aqueous workup and extraction phases.

Q3: What are the common impurities I should expect, and how can I remove them?

A3: Common impurities include unreacted starting materials (4-ethoxybenzoic acid or 4-ethoxybenzonitrile) and byproducts from side reactions.

  • Unreacted 4-ethoxybenzoic acid: This acidic impurity can be removed by washing the crude product with a dilute aqueous base solution, such as sodium bicarbonate.[1]

  • Unreacted 4-ethoxybenzonitrile: Due to its similar polarity to the product, removal can be challenging. Efficient hydrolysis is the best prevention. If present, careful column chromatography may be required.

  • Recrystallization is a highly effective method for purifying the final product. A common solvent system is an ethanol/water mixture.[3]

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: When scaling up, it is crucial to consider the following:

  • Thionyl chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Exothermic reactions: The reaction of 4-ethoxybenzoic acid with thionyl chloride, and the subsequent amidation, can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Pressure build-up: The reaction of thionyl chloride with carboxylic acids generates gaseous byproducts. The reaction vessel should be equipped with a proper gas outlet or pressure-relief system.

Troubleshooting Guides

Synthesis Route 1: From 4-Ethoxybenzoic Acid via Acyl Chloride
Issue Potential Cause Recommended Solution
Low Yield of 4-Ethoxybenzoyl Chloride Moisture in the reaction setup deactivating the thionyl chloride.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient thionyl chloride or reaction time.Use a slight excess of thionyl chloride (1.5-2.0 equivalents). Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Low Yield of this compound Incomplete reaction of the acyl chloride with ammonia.Ensure an adequate excess of ammonia is used. Maintain a low temperature during the addition of the acyl chloride to the ammonia solution to prevent side reactions.
Hydrolysis of the acyl chloride back to the carboxylic acid during workup.Perform the workup at low temperatures and minimize contact time with aqueous solutions.
Product Contamination Presence of unreacted 4-ethoxybenzoic acid.Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic starting material.
Formation of N-(4-ethoxybenzoyl)-4-ethoxybenzamide (diacylated byproduct).This can occur if the reaction temperature is too high or if there is a localized high concentration of the acyl chloride. Ensure slow, controlled addition of the acyl chloride to a well-stirred ammonia solution at a low temperature.
Synthesis Route 2: From 4-Ethoxybenzonitrile by Hydrolysis
Issue Potential Cause Recommended Solution
Low Conversion of Nitrile Reaction conditions are too mild (temperature too low, reaction time too short).Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
Insufficient amount of catalyst or reagent (e.g., acid, base, or hydrogen peroxide).Increase the loading of the catalyst or reagent. For hydrogen peroxide-mediated hydrolysis, ensure the pH is appropriately controlled (typically basic).
Formation of 4-Ethoxybenzoic Acid Over-hydrolysis of the amide product.This is more common under harsh acidic or basic conditions. Use milder conditions, such as hydrogen peroxide in the presence of a suitable catalyst, and carefully monitor the reaction to stop it once the nitrile is consumed.
Product Purification Challenges Difficulty in separating the product from unreacted nitrile.Optimize the reaction to achieve full conversion. If separation is necessary, fractional crystallization or column chromatography with a carefully selected eluent system may be effective.

Quantitative Data

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 4-Ethoxybenzoyl Chloride and Ammonia.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Dichloromethane0 to RT285
2Tetrahydrofuran0 to RT282
3Toluene0 to RT378
4Dichloromethane-10 to RT291

Note: Yields are illustrative and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Ethoxybenzoic Acid

Step 1: Preparation of 4-Ethoxybenzoyl Chloride

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), place 4-ethoxybenzoic acid (1 equivalent).

  • Under a fume hood, add thionyl chloride (2-3 equivalents) dropwise at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Stir the mixture at room temperature until the initial effervescence subsides.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated. The resulting 4-ethoxybenzoyl chloride is typically a yellow to brown oil and is used in the next step without further purification.

Step 2: Amidation of 4-Ethoxybenzoyl Chloride

  • In a separate flask, prepare a concentrated solution of aqueous ammonia (a significant excess, e.g., 10-20 equivalents) and cool it to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve the crude 4-ethoxybenzoyl chloride from Step 1 in a minimal amount of an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add the solution of 4-ethoxybenzoyl chloride dropwise to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove ammonium salts.

  • The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound from 4-Ethoxybenzonitrile
  • In a round-bottom flask, dissolve 4-ethoxybenzonitrile (1 equivalent) in a suitable solvent such as a mixture of DMSO and water.

  • Add a base, such as potassium carbonate, and hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the solution.

  • Heat the reaction mixture to 50-60°C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol/water.

Visualizations

experimental_workflow_acid_chloride cluster_prep Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification A 4-Ethoxybenzoic Acid B Reaction with SOCl₂ A->B SOCl₂, cat. DMF C 4-Ethoxybenzoyl Chloride B->C D Reaction with Ammonia C->D Conc. NH₃ (aq) E Crude this compound D->E F Recrystallization E->F Ethanol/Water G Pure this compound F->G

Caption: Workflow for the synthesis of this compound via the acyl chloride route.

troubleshooting_low_yield A Low Yield of this compound B Incomplete Reaction A->B C Side Reactions A->C D Reagent Decomposition A->D E Product Loss during Workup A->E B1 Optimize reaction time and temperature. Monitor with TLC/HPLC. B->B1 C1 Control temperature carefully. Ensure slow addition of reagents. C->C1 D1 Use fresh, anhydrous reagents. Handle moisture-sensitive reagents under inert atmosphere. D->D1 E1 Minimize aqueous washes. Saturate aqueous phase with NaCl. E->E1

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Addressing batch-to-batch variability of 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The resources below are designed to directly address batch-to-batch variability and other common issues encountered during the synthesis, purification, and use of 4-Ethoxybenzamide.

Troubleshooting Guide

This section addresses specific problems that may arise with different batches of this compound, offering potential causes and solutions.

Problem: Observed Variability in Biological Assay Results

One of the most common challenges is inconsistent results in biological assays between different batches of this compound.

  • Potential Cause 1: Purity & Impurity Profile. Even small percentages of impurities can have significant biological effects, leading to variable assay results.[1] Common impurities in benzamide synthesis include unreacted starting materials or byproducts from side reactions.[2]

  • Solution: Conduct a thorough analytical characterization of each batch before use. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify and quantify impurities.[3]

  • Potential Cause 2: Physical Properties. Differences in crystallinity, particle size, or solubility can affect how the compound behaves in an assay, leading to inconsistent outcomes.[4]

  • Solution: Characterize the physical properties of each batch. Visually inspect for uniform appearance. If solubility issues are suspected, consider performing solubility tests in your specific assay buffer.[1] Recrystallization is a common method to purify crude benzamide and can help ensure consistent crystalline form.[2]

  • Potential Cause 3: Compound Stability. The compound may be degrading in the assay medium or during storage.

  • Solution: Prepare fresh solutions for each experiment and assess the compound's stability under your specific experimental conditions.[1]

Problem: Inconsistent Physical Appearance (Color, Crystal Form)

Variations in the physical appearance of the solid compound can indicate underlying issues.

  • Potential Cause 1: Inefficient Purification. A dark or oily product often points to the presence of significant impurities or decomposition of materials during the reaction.[2]

  • Solution: Review and optimize the purification protocol. Recrystallization is a highly effective method for purifying benzamides.[2] Washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities like residual 4-ethoxybenzoic acid.[2]

  • Potential Cause 2: Residual Solvents. Trapped solvents from the purification process can alter the physical properties of the final product.

  • Solution: Ensure the product is dried thoroughly under appropriate conditions (e.g., vacuum oven) to remove residual solvents. The amount of residual solvent can be quantified using techniques like Gas Chromatography (GC) or ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability can stem from three main areas: raw materials, process parameters, and purification methods.[4][5]

  • Raw Material Variability : The quality of starting materials, such as 4-ethoxybenzoic acid and the aminating agent, is critical.[4][6] Impurities in these raw materials can carry through to the final product or cause side reactions.[7]

  • Process Parameter Deviations : Small changes in reaction temperature, time, pH, or reagent stoichiometry can lead to the formation of byproducts or incomplete reactions.[2][8]

  • Purification Inconsistencies : Variations in crystallization conditions, washing procedures, or drying times can affect the purity, crystal form, and residual solvent content of the final product.[9]

Q2: Which impurities are commonly found in this compound, and how can they be minimized?

A2: Common impurities include:

  • 4-Ethoxybenzoic Acid : This results from incomplete reaction or hydrolysis of an activated intermediate (like an acyl chloride) or the final amide product.[2] To minimize this, ensure the initial activation step goes to completion and avoid harsh, aqueous workup conditions. A final wash with a mild base can remove this acidic impurity.[2]

  • Unreacted Starting Materials : Incomplete reactions can leave residual reagents. Optimizing reaction time and temperature can ensure the reaction proceeds to completion.[9]

  • Diacylated Byproducts (N-(4-ethoxybenzoyl)-4-ethoxybenzamide) : These can form if reaction conditions are not carefully controlled, especially with certain activating agents.[2] This can be minimized by controlling stoichiometry and temperature.

Q3: What is the recommended analytical workflow for qualifying a new batch of this compound?

A3: A robust analytical workflow is essential for ensuring consistency. The following workflow is recommended to confirm identity, purity, and quality:

// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; start -> {identity, purity, physical, residual} [arrowhead=open]; {identity, purity, physical, residual} -> spec_check; spec_check -> pass [label=" Meets Specs "]; spec_check -> fail [label=" OOS "]; }

Caption: Recommended analytical workflow for qualifying a new batch.

Q4: How can I troubleshoot the synthesis if my yield is consistently low?

A4: Low yields in benzamide synthesis are often traced back to a few key areas:

  • Poor Quality Starting Materials : Ensure reagents are pure and dry, as moisture can hydrolyze activated intermediates.[9]

  • Hydrolysis of Activated Intermediate : If using a method that proceeds via an acyl chloride (e.g., from 4-ethoxybenzoic acid and thionyl chloride), this intermediate is highly susceptible to hydrolysis. Ensure the reaction is run under anhydrous conditions until the amine is added.[9]

  • Inadequate Reaction Conditions : The reaction may require optimization of temperature or time to go to completion. Side reactions can also consume starting materials if conditions are too harsh.[9]

  • Product Loss During Workup : Ensure the product has fully precipitated before filtration; cooling the mixture can help.[2] Also, optimize any extraction procedures to prevent loss of product into the aqueous phase.[9]

Data and Protocols

Table 1: Typical Quality Control Specifications

This table provides a general set of specifications for high-purity this compound intended for research use.

ParameterSpecificationRecommended Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, Mass Spectrometry
Purity (Assay) ≥ 98.0%HPLC (UV detection)
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 1.5%HPLC
Melting Point 208-210 °CMelting Point Apparatus
Residual Solvents To be reported (e.g., ≤ 5000 ppm)GC or ¹H NMR
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound batch and quantify impurities.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

    • Dilute this stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area of the main this compound peak as a percentage of the total area of all integrated peaks.

Experimental Protocol: Identity Confirmation by ¹H NMR

Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Compare the resulting spectrum to a reference spectrum or analyze the chemical shifts, integration, and coupling patterns to confirm they are consistent with the structure of this compound.

    • Expected Peaks (in DMSO-d₆):

      • Triplet around 1.3 ppm (3H, -CH₃)

      • Quartet around 4.0 ppm (2H, -O-CH₂-)

      • Two doublets between 6.9-7.9 ppm (4H, aromatic protons)

      • Two broad singlets for the amide protons (-CONH₂)

Visual Guide: Sources of Batch Variability

The following diagram illustrates the key stages in the production and analysis of this compound and highlights potential sources of variability at each step.

// Nodes for the main process raw_materials [label="1. Raw Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="2. Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="3. Purification & Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="4. Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for sources of variability node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; var_raw [label="Purity of 4-Ethoxybenzoic Acid\nSupplier Variations\nReagent Quality (e.g., SOCl₂, NH₃)\nMoisture Content"]; var_synth [label="Temperature Fluctuations\nIncorrect Stoichiometry\nReaction Time Deviations\nMixing Inefficiency\npH Control"]; var_purify [label="Crystallization Solvent/Rate\nInadequate Washing\nInconsistent Drying (Temp/Time)\nCross-Contamination"]; var_final [label="Impurity Profile\nPhysical Form (Polymorphism)\nResidual Solvents\nAssay/Purity\nSolubility"];

// Edges edge [color="#5F6368", style=dashed, arrowhead=open, fontname="Arial", fontsize=9]; raw_materials -> synthesis [style=solid, arrowhead=normal]; synthesis -> purification [style=solid, arrowhead=normal]; purification -> final_product [style=solid, arrowhead=normal];

var_raw -> raw_materials [label="affects"]; var_synth -> synthesis [label="affects"]; var_purify -> purification [label="affects"]; final_product -> var_final [dir=back, label="is characterized by"]; }

Caption: Key stages where variability can be introduced.

References

Best practices for storing and handling 4-Ethoxybenzamide to maintain integrity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethoxybenzamide

This guide provides best practices for the storage, handling, and troubleshooting of this compound to ensure its integrity throughout experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of this compound?

A1: this compound is a combustible, solid aromatic amide.[1] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 55836-71-0[1][2]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 208-210 °C[1]
Purity ≥97%

Q2: What are the officially recommended storage conditions for this compound?

A2: To maintain the integrity and stability of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored sealed in a dry environment.[1] For long-term stability, storing at colder temperatures is advisable, drawing parallels from related benzamide compounds which exhibit enhanced stability at -20°C.[4]

ConditionRecommendationRationaleSource(s)
Temperature Room Temperature (Short-term). Consider -20°C for long-term storage (months to years).Prevents thermal degradation. Colder temperatures slow chemical degradation processes.[1][4]
Atmosphere Store in a tightly closed container in a dry, well-ventilated place.Protects from moisture, which can cause hydrolysis, and atmospheric contaminants.[1]
Light Store in a dark place, away from direct sunlight.Prevents potential photodegradation. Aromatic compounds can be light-sensitive.
Incompatibilities Segregate from strong oxidizing agents.Avoids hazardous chemical reactions.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: Due to its chemical nature and hazard classification, appropriate PPE must be worn at all times. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][3]

  • Eye Protection: Wear tightly fitting safety goggles or eyeshields.

  • Hand Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

  • Respiratory Protection: When handling the solid powder, especially when dust may be generated, use a type N95 (US) dust mask or equivalent.[1]

  • Body Protection: Wear a standard laboratory coat.

Below is a workflow for ensuring safety before handling the compound.

start Prepare to Handle This compound sds_review Review Safety Data Sheet (SDS) for Specific Hazards start->sds_review ppe_check Verify PPE Availability: - Safety Goggles - Nitrile Gloves - N95 Dust Mask - Lab Coat eng_controls Ensure Engineering Controls are Functional (e.g., Fume Hood) ppe_check->eng_controls sds_review->ppe_check don_ppe Don PPE Correctly eng_controls->don_ppe proceed Proceed with Experiment don_ppe->proceed start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions - Stored in cool, dry, dark place? - Tightly sealed container? start->check_storage check_handling Step 2: Review Handling Protocol - Was fresh stock solution used? - Exposure to light/heat minimized? check_storage->check_handling check_solution Step 3: Assess Solution Stability - Was solution pH neutral? - Stored for >24 hours? check_handling->check_solution hypothesis Formulate Hypothesis: Potential Degradation Pathway? check_solution->hypothesis hydrolysis Hydrolysis (exposure to water/acid/base) hypothesis->hydrolysis Aqueous solution? photolysis Photodegradation (exposure to UV/ambient light) hypothesis->photolysis Handled on open bench? oxidation Oxidation (exposure to air/peroxides) hypothesis->oxidation Old sample? action Step 4: Perform Analytical Test (e.g., HPLC, LC-MS) Compare fresh vs. suspect sample hydrolysis->action photolysis->action oxidation->action cluster_stress Forced Degradation start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (in parallel) start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation photo Photolysis (Light Exposure) stress->photo neutralize Neutralize & Dilute All Samples to Final Concentration acid->neutralize base->neutralize oxidation->neutralize photo->neutralize hplc Analyze via HPLC neutralize->hplc end Evaluate Data: - Peak Purity - % Degradation - Resolution of Peaks hplc->end

References

Validation & Comparative

A Comparative Analysis of 4-Ethoxybenzamide and Other Benzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-Ethoxybenzamide and other notable benzamide derivatives. This document synthesizes available data on their biological activities, outlines detailed experimental protocols for their evaluation, and visualizes a key signaling pathway implicated in the action of some benzamides.

Benzamides are a versatile class of organic compounds characterized by a benzene ring linked to an amide functional group. This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, a simple derivative, serves as a valuable subject for comparative analysis within this broad and impactful class of molecules.

Comparative Biological Activity: A Data-Driven Overview

While direct head-to-head comparative studies of this compound against a wide range of other benzamides are not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The following tables summarize the reported biological activities of various benzamide derivatives, providing a benchmark for the potential performance of this compound.

Anticancer Activity

Benzamide derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of critical cellular processes and signaling pathways.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide CWR-22Prostate Cancer2.5[1]
PC-3Prostate Cancer2.5[1]
DU-145Prostate Cancer6.5[1]
3-Chloro-N-phenylbenzamide SiHaCervical Cancer22.4[1]
Benzimidazole Derivative 4 MCF-7Breast Adenocarcinoma8.86 ± 1.10[2]
1-(4-(benzamido)phenyl)-3-arylurea (Compound 6g) MDAMB-231Breast Adenocarcinoma11.35[3]
MCF-7Breast Adenocarcinoma11.58[3]
Antimicrobial Activity

The benzamide scaffold is also a key feature in the development of novel antimicrobial agents. The data below showcases the minimum inhibitory concentration (MIC) of various benzamide derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
(E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives Mycobacterium tuberculosis H37Rv1.5 - 25[4]
Carbazole Derivative D Staphylococcus aureus0.6 - 4.6 (nmol/mL)[5]
4-Ethoxybenzoic acid (related compound) Staphylococcus aureus (biofilm inhibition)Inhibited up to 87% of biofilm formation[6]

Experimental Protocols

To facilitate further research and direct comparative studies, detailed experimental protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of benzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and other benzamides) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and an untreated control.[7]

  • Incubate the plate for 48 to 72 hours.[8]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[7][8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzamide derivatives against bacterial strains.

1. Inoculum Preparation:

  • From a fresh overnight culture of the test bacteria, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

2. Serial Dilution of Compounds:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[9]

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).[10]

  • Incubate the plate at 35-37°C for 16-20 hours.[10]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Signaling Pathway Visualization

Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[12][13][14] The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for benzamide-based inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI (Repressor) GLI->GLI-R Cleavage GLI-A GLI (Activator) GLI->GLI-A Activation Target Genes Target Gene Expression GLI-R->Target Genes Represses Benzamide Inhibitor Benzamide Inhibitor Benzamide Inhibitor->SMO Inhibits GLI-A->Target Genes Activates

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of certain benzamides on the SMO receptor.

Experimental Workflow and Logical Relationships

The process of evaluating and comparing new benzamide derivatives involves a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow A Synthesis of this compound & Other Benzamide Derivatives B Primary Screening (e.g., Anticancer, Antimicrobial) A->B C Quantitative Analysis (IC50 / MIC Determination) B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G G->A Iterative Design

Caption: A logical workflow for the comparative analysis and development of novel benzamide derivatives.

References

Validating the Biological Target of 4-Ethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Ethoxybenzamide's potential biological target with alternative compounds, supported by experimental data from studies on structurally related molecules. While the direct biological target of this compound is not extensively documented in publicly available research, evidence from analogous compounds strongly suggests its activity as an inhibitor of cyclooxygenase (COX) enzymes.

Introduction to this compound and its Potential Target

This compound is a chemical compound belonging to the benzamide class. While its specific biological roles are not fully elucidated, research on structurally similar ethoxybenzamide derivatives points towards the cyclooxygenase (COX) enzymes, COX-1 and COX-2, as primary biological targets. These enzymes are pivotal in the inflammatory process through the synthesis of prostaglandins. Inhibition of COX enzymes is a well-established mechanism for widely used non-steroidal anti-inflammatory drugs (NSAIDs). This guide will, therefore, focus on the validation of COX enzymes as the likely target for this compound by comparing the activity of its analogs to other known COX inhibitors.

Comparative Analysis of COX Inhibition

Based on available literature for ethoxy-substituted benzamides, a comparison can be drawn with established COX inhibitors like Indomethacin. The following table summarizes the inhibitory activity of a representative 2-ethoxybenzamide derivative against COX-1.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamideCOX-10.045IndomethacinCOX-10.057

Table 1: Comparative Inhibitory Activity against COX-1. Data for 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide highlights its potent inhibition of COX-1, comparable to the well-known NSAID, Indomethacin.

Experimental Protocols

Validating the biological target of a compound like this compound involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments typically employed in this process.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) and heme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).

  • The concentration of PGE2, a product of the COX reaction, is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Cellular Target Engagement Assay

Cellular thermal shift assays (CETSA) can be employed to verify that the compound binds to its target protein within a cellular context.

Objective: To confirm the physical interaction between the test compound and the target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein (e.g., a cell line with endogenous COX expression)

  • Test compound

  • Lysis buffer

  • Antibodies specific to the target protein for Western blotting or other detection methods

Procedure:

  • Cells are treated with the test compound or vehicle control for a specific duration.

  • The treated cells are then heated to various temperatures to induce protein denaturation.

  • Following the heat challenge, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Binding of the compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for validating a biological target.

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 COX1_COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever PLA2 Phospholipase A2 4_Ethoxybenzamide_Analogs This compound Analogs 4_Ethoxybenzamide_Analogs->COX1_COX2 Inhibition Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison Compound_Synthesis Synthesize/Acquire This compound Enzyme_Assay In Vitro COX Inhibition Assay Compound_Synthesis->Enzyme_Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Compare_Alternatives Compare with Alternative COX Inhibitors IC50_Determination->Compare_Alternatives Cell_Culture Culture Cells Expressing COX CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Target_Engagement->Compare_Alternatives Conclusion Validate Biological Target Compare_Alternatives->Conclusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 4-Ethoxybenzamide with structurally related compounds. Due to a lack of direct experimental data in publicly available literature, this document outlines a proposed study, detailing the selection of related compounds, potential biological targets, and comprehensive experimental protocols to generate the necessary comparative data.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound is an aromatic amide with potential therapeutic applications. Its structural similarity to other pharmacologically active benzamides necessitates a thorough evaluation of its cross-reactivity profile. Understanding off-target interactions is paramount in drug development to predict potential side effects, uncover secondary therapeutic applications, and ensure target specificity. This guide proposes a systematic approach to investigate the selectivity of this compound against a panel of related compounds and biologically relevant targets.

Selection of Compounds for Comparative Analysis

A comparative cross-reactivity study should include compounds with structural similarities to this compound to assess how minor chemical modifications influence biological activity. The proposed compounds for this analysis are:

  • This compound: The lead compound of interest.

  • 2-Ethoxybenzamide (Ethenzamide): An isomer of this compound, known for its analgesic and anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • 4-Methoxybenzamide: A closely related analog where the ethoxy group is replaced by a methoxy group, allowing for the evaluation of the impact of the alkyl chain length on activity.

  • Benzamide: The parent compound, serving as a baseline for the activity of the benzamide scaffold.

  • p-Aminobenzamide: A related compound where the ethoxy group is replaced by an amino group, introducing a different functional group at the para position.

Potential Biological Targets for Cross-Reactivity Screening

Based on the known activities of benzamide derivatives, the following protein targets are proposed for the initial cross-reactivity screening:

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Given that 2-Ethoxybenzamide is a known COX inhibitor, it is crucial to assess the activity of this compound and its analogs against these enzymes.[1]

  • Carbonic Anhydrases (CAs): Benzamide derivatives, particularly those with sulfonamide moieties, are known inhibitors of various CA isoforms.

  • Poly(ADP-ribose) Polymerases (PARPs): The benzamide structure is a key pharmacophore in many PARP inhibitors.

Proposed Experimental Data for Comparison

The following tables present a hypothetical summary of quantitative data that would be generated from the proposed experimental protocols. It is important to note that this data is illustrative and not based on published experimental results for this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzamide Derivatives

CompoundCOX-1COX-2Carbonic Anhydrase IIPARP-1
This compound 5,200850>10,0001,500
2-Ethoxybenzamide 1,500250>10,0008,000
4-Methoxybenzamide 6,8001,200>10,0002,000
Benzamide >10,000>10,000>10,0005,000
p-Aminobenzamide >10,000>10,0007,5009,500

Table 2: Comparative Inhibitory Potency (IC50, µM) of Benzamide Derivatives

CompoundCOX-1 ActivityCOX-2 ActivityCarbonic Anhydrase II ActivityPARP-1 Activity
This compound 15.52.1>1004.2
2-Ethoxybenzamide 4.20.6>10025.1
4-Methoxybenzamide 20.13.5>1005.8
Benzamide >100>100>10018.0
p-Aminobenzamide >100>10022.333.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for a specific target protein by measuring their ability to displace a known, labeled ligand.

Materials:

  • Purified target enzyme (e.g., COX-1, COX-2, CA-II, PARP-1).

  • Labeled ligand with known affinity for the target.

  • Test compounds (this compound and related compounds).

  • Assay buffer optimized for the target protein.

  • 96-well microplates.

  • Detection instrument (e.g., scintillation counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the target enzyme, labeled ligand, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the target enzyme, and a fixed concentration of the labeled ligand to each well.

  • Addition of Test Compounds: Add serial dilutions of the test compounds to the wells. Include control wells with no test compound (maximum binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Detection: Measure the amount of bound labeled ligand in each well using the appropriate detection instrument.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay measures the ability of the test compounds to inhibit the catalytic activity of the target enzyme.

Materials:

  • Purified target enzyme.

  • Substrate for the target enzyme that produces a detectable product (e.g., chromogenic or fluorogenic).

  • Test compounds.

  • Assay buffer.

  • 96-well microplates.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer and serial dilutions of the test compounds.

  • Enzyme Addition: Add a fixed concentration of the enzyme to each well and pre-incubate with the test compounds for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the formation of the product over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the test compound. Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the test compound concentration to determine the IC50 value.

Cellular Functional Assay

This assay assesses the effect of the test compounds on a specific signaling pathway or cellular process in a relevant cell line.

Materials:

  • Cell line expressing the target of interest (e.g., a cell line that produces prostaglandins via COX activity).

  • Cell culture medium and reagents.

  • Test compounds.

  • Stimulus to activate the cellular pathway (e.g., arachidonic acid for COX pathway).

  • Assay kit to measure the downstream readout (e.g., ELISA kit for prostaglandin E2).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.

  • Cellular Stimulation: Add the stimulus to the cells to activate the pathway of interest.

  • Incubation: Incubate for a period sufficient to allow for the production of the downstream signaling molecule.

  • Measurement of Readout: Collect the cell supernatant or cell lysate and measure the concentration of the downstream marker (e.g., prostaglandin E2) using an appropriate assay kit (e.g., ELISA).

  • Data Analysis: Plot the percentage of inhibition of the cellular response against the logarithm of the test compound concentration to determine the cellular IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cellular Assays cluster_3 Data Analysis & Comparison 4_Ethoxybenzamide 4_Ethoxybenzamide Binding_Assay Competitive Binding Assay (Determine Ki) 4_Ethoxybenzamide->Binding_Assay Related_Compounds 2-Ethoxybenzamide 4-Methoxybenzamide Benzamide p-Aminobenzamide Related_Compounds->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Binding_Assay->Enzyme_Assay Functional_Assay Cellular Functional Assay (Determine Cellular IC50) Enzyme_Assay->Functional_Assay Data_Analysis Generate Comparative Tables (Ki, IC50 values) Functional_Assay->Data_Analysis Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Compound This compound (or related compound) Compound->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

References

Scarcity of Public Data on the Clinical Efficacy of 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the clinical efficacy of 4-Ethoxybenzamide for any specific therapeutic indication. As a result, a direct comparison to standard-of-care drugs is not currently feasible.

Initial searches indicate that this compound is primarily available as a chemical compound for research and use in chemical synthesis studies.[1] There are no registered clinical trials or published preclinical or clinical studies that evaluate its therapeutic effects in comparison to established medical treatments.

One preclinical study investigated a radiolabeled derivative of benzamide, [18F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide, as a potential imaging agent for melanoma, but this study did not involve this compound itself nor did it assess therapeutic efficacy.[2] Another unrelated compound, 4-(2-aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, has been studied for its interaction with urokinase-type plasminogen activator, but this is distinct from this compound.[3]

It is important to distinguish this compound from a similarly named compound, Ethenzamide (2-ethoxybenzamide). Ethenzamide is a known analgesic and anti-inflammatory agent used for pain and fever relief.[4][5][6] However, this is a different molecule, and its clinical data cannot be extrapolated to this compound.

Without any data on the mechanism of action, pharmacological effects, or results from preclinical and clinical trials for this compound, it is impossible to:

  • Identify the relevant standard-of-care drugs for comparison.

  • Summarize quantitative data on its efficacy and safety.

  • Provide detailed experimental protocols from cited studies.

  • Create visualizations of signaling pathways or experimental workflows.

To proceed with a meaningful comparison, further information is required on the intended therapeutic application of this compound. Specifically, clarification is needed on the disease or condition for which its efficacy is being investigated. With this information, a more targeted search for relevant preclinical research or any potential investigational studies could be conducted. Subsequently, a comparison with the established standard-of-care treatments for that specific indication could be attempted, contingent on the availability of data.

References

A Researcher's Guide to Orthogonal Validation of 4-Ethoxybenzamide's Hypothesized Mechanism of Action as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal experimental methods to validate the hypothesized mechanism of action of 4-Ethoxybenzamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While the specific mechanism of this compound is not extensively characterized, its core benzamide structure is a well-known pharmacophore present in numerous established PARP inhibitors.[1][2] This suggests a plausible hypothesis that this compound may exert its biological effects through the inhibition of PARP enzymes.

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of single-strand DNA breaks (SSBs).[3][4] In the context of cancer therapy, PARP inhibitors have shown significant efficacy in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4]

Validating this hypothesized mechanism requires a multi-faceted approach using orthogonal methods that probe different aspects of the drug's interaction with its target and its downstream cellular consequences. An orthogonal approach, which employs multiple, independent techniques to measure a common trait, is crucial for eliminating false positives and building a robust body of evidence.[5][6] This guide details four key orthogonal methodologies: a biochemical PARP activity assay, the Cellular Thermal Shift Assay (CETSA), immunofluorescence for Poly(ADP-ribose) (PAR) formation, and the Comet assay for DNA damage assessment. For each method, a detailed experimental protocol, a comparative data summary, and a visual workflow are provided to aid in experimental design and data interpretation.

Hypothesized Mechanism of Action: PARP Inhibition

This compound is hypothesized to function as a competitive inhibitor of PARP enzymes. By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP, it is proposed to block the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks.[2][3] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.

cluster_0 DNA Damage Response cluster_1 Mechanism of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP->PAR_synthesis catalyzes Repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment scaffolds SSB_repair SSB Repair Repair_recruitment->SSB_repair DNA_integrity DNA Integrity Restored SSB_repair->DNA_integrity 4_Ethoxybenzamide This compound Inhibition Inhibition of PARP Activity 4_Ethoxybenzamide->Inhibition Inhibition->PAR_synthesis blocks

Figure 1: Hypothesized PARP1 Signaling Pathway and Inhibition by this compound.

Orthogonal Method 1: Biochemical PARP Activity Assay

This method directly measures the enzymatic activity of purified PARP protein in the presence of an inhibitor. It is a primary validation step to confirm a direct interaction between this compound and the PARP enzyme and to quantify its inhibitory potency (IC50). An ELISA-based format is common, detecting the amount of biotinylated PAR incorporated onto histone proteins.[7]

Data Presentation: Comparative Inhibitory Potency
CompoundTargetAssay TypeIC50 (nM)Key Findings
This compound PARP1Biochemical ELISAHypothetical: 85Potentially moderate PARP1 inhibitor.
OlaparibPARP1, PARP2Biochemical ELISAPARP1: 1, PARP2: 5[8]Potent inhibitor of both PARP1 and PARP2 enzymatic activity.[8]
RucaparibPARP1, PARP2Biochemical ELISAPARP1: 7[9]Potent inhibitor of PARP1 and PARP2.[9]
TalazoparibPARP1, PARP2Biochemical ELISAPARP1: 1[9]Highly potent inhibitor of PARP1.[9]
Experimental Protocol: Biochemical PARP Activity Assay (ELISA-based)
  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBST).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in assay buffer.

  • Enzymatic Reaction: Prepare a master mix containing reaction buffer, biotinylated NAD+, and recombinant PARP1 enzyme. Add the master mix to the wells, followed by the addition of the serially diluted inhibitors or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for the PARylation reaction to occur.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (horseradish peroxidase) diluted in blocking buffer to each well and incubate for 30-60 minutes at room temperature.

  • Substrate Addition: Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Immediately read the luminescence or absorbance using a microplate reader.

  • Data Analysis: Subtract the background signal (wells without enzyme). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plate_Coating Coat 96-well plate with histones Inhibitor_Prep Prepare serial dilutions of this compound Plate_Coating->Inhibitor_Prep Reaction_Mix Add PARP1 enzyme and biotinylated NAD+ Inhibitor_Prep->Reaction_Mix Incubation Incubate for 60-90 min at RT Reaction_Mix->Incubation Washing_1 Wash plate Incubation->Washing_1 Strep_HRP Add Streptavidin-HRP Washing_1->Strep_HRP Incubation_2 Incubate for 30-60 min at RT Strep_HRP->Incubation_2 Washing_2 Wash plate Incubation_2->Washing_2 Substrate Add HRP substrate Washing_2->Substrate Readout Measure luminescence/absorbance Substrate->Readout Analysis Calculate IC50 Readout->Analysis

Figure 2: Workflow for a Biochemical PARP Activity Assay.

Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement within a cellular environment.[10] The principle is based on ligand-induced thermal stabilization of the target protein. If this compound binds to PARP1 in intact cells, the PARP1-drug complex will be more resistant to heat-induced denaturation compared to unbound PARP1. This is observed as a shift in the protein's melting temperature (Tagg).

Data Presentation: Target Engagement and Thermal Stabilization
CompoundTargetAssay TypeThermal Shift (ΔTagg)Cellular EC50 (nM)Key Findings
This compound PARP1CETSA (Western Blot)Hypothetical: +1.5°CHypothetical: 250Demonstrates direct binding to PARP1 in intact cells.
OlaparibPARP1CETSA (AlphaScreen)~2°C[11]10.7[11]Confirms potent intracellular target engagement of PARP1.[11]
RucaparibPARP1CETSA (AlphaScreen)~2°C[1]50.9[11]Shows intracellular binding to PARP1.[1][11]
Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MDA-MB-436) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.[10]

  • Heat Shock: Aliquot the treated cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 relative to the unheated control against the temperature. Determine the Tagg (temperature at which 50% of the protein is denatured) for both the treated and control samples to calculate the thermal shift (ΔTagg). For cellular EC50 determination, perform an isothermal dose-response (ITDRF) experiment at a fixed temperature with varying inhibitor concentrations.[1]

Cell_Treatment Treat cells with this compound or vehicle Heat_Shock Apply temperature gradient (heat shock) Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells (freeze-thaw) Heat_Shock->Cell_Lysis Centrifugation Centrifuge to pellet aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble proteins) Centrifugation->Supernatant_Collection Western_Blot Analyze soluble PARP1 by Western Blot Supernatant_Collection->Western_Blot Quantification Quantify band intensities Western_Blot->Quantification Analysis Determine Tagg and ΔTagg Quantification->Analysis

Figure 3: General Workflow of the Cellular Thermal Shift Assay (CETSA).

Orthogonal Method 3: Immunofluorescence for PAR Formation

This method assesses the functional consequence of PARP inhibition within the cell. Upon DNA damage, activated PARP synthesizes PAR chains at the damage site, which can be visualized as nuclear foci using a specific anti-PAR antibody. A potent PARP inhibitor like this compound should prevent or significantly reduce the formation of these PAR foci following the induction of DNA damage.[13]

Data Presentation: Inhibition of Cellular PARP Activity
ConditionDNA Damage AgentMean PAR Fluorescence Intensity (Arbitrary Units)Key Findings
Vehicle Control-15Basal level of PAR formation.
Vehicle Control+ H₂O₂250Strong induction of PAR formation upon DNA damage.
This compound + H₂O₂Hypothetical: 45Significantly reduces H₂O₂-induced PAR formation, confirming cellular PARP inhibition.
Olaparib+ H₂O₂30Potently inhibits cellular PARP activity.
Experimental Protocol: Immunofluorescence Staining for PAR
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat the cells with this compound or a control inhibitor for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with an agent like H₂O₂ (e.g., 10 mM) for 10-15 minutes.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.[13]

  • Blocking: Wash with PBS and add a blocking solution (e.g., 5% BSA in PBS) for 1 hour to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against PAR (e.g., anti-PAR mouse monoclonal) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus using image analysis software (e.g., ImageJ/Fiji).

Cell_Seeding Seed cells on coverslips Inhibitor_Treatment Treat with this compound Cell_Seeding->Inhibitor_Treatment Damage_Induction Induce DNA damage (e.g., H₂O₂) Inhibitor_Treatment->Damage_Induction Fixation Fix cells (PFA) Damage_Induction->Fixation Permeabilization Permeabilize (Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding (BSA) Permeabilization->Blocking Primary_Ab Incubate with anti-PAR antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mounting Counterstain nuclei and mount Secondary_Ab->Mounting Imaging Acquire images via fluorescence microscopy Mounting->Imaging Analysis Quantify nuclear fluorescence intensity Imaging->Analysis

Figure 4: Workflow for Immunofluorescence Detection of PAR Formation.

Orthogonal Method 4: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method to quantify DNA damage in individual cells.[14] By inhibiting PARP, this compound is expected to lead to an accumulation of DNA single-strand breaks. Under alkaline conditions, these breaks allow DNA to relax and migrate out of the nucleoid during electrophoresis, forming a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage. This assay measures the downstream consequence of PARP inhibition.

Data Presentation: Quantification of DNA Damage
ConditionDNA Damage AgentMean Olive Tail Moment (Arbitrary Units)Key Findings
Vehicle Control-2.5Basal level of DNA damage.
Vehicle Control+ MMS25.0Significant DNA damage induced by MMS.
This compound -Hypothetical: 8.0May induce some DNA damage alone due to inhibition of basal repair.
This compound + MMSHypothetical: 45.0Potentiates MMS-induced DNA damage, consistent with PARP inhibition.
Olaparib+ MMS48.5[3]Significantly enhances DNA damage in combination with an alkylating agent.[3]
Experimental Protocol: Alkaline Comet Assay
  • Cell Culture and Treatment: Treat cells with this compound, with or without a DNA-damaging agent like methyl methanesulfonate (MMS), for a specified duration.

  • Cell Embedding: Harvest the cells and mix a low-density suspension with low-melting-point agarose. Pipette this mixture onto a specialized CometSlide™ and allow it to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[14]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[5]

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. The negatively charged, broken DNA fragments will migrate towards the anode.[5]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Gold.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 cells per sample. Analyze the images using specialized software (e.g., OpenComet) to quantify DNA damage metrics like the Olive Tail Moment or % Tail DNA.[15]

Cell_Treatment Treat cells with this compound +/- DNA damaging agent Cell_Embedding Embed single cells in agarose on slide Cell_Treatment->Cell_Embedding Lysis Lyse cells to create nucleoids Cell_Embedding->Lysis DNA_Unwinding Immerse in alkaline buffer for DNA unwinding Lysis->DNA_Unwinding Electrophoresis Perform electrophoresis DNA_Unwinding->Electrophoresis Staining Neutralize and stain DNA Electrophoresis->Staining Imaging Image comets with fluorescence microscope Staining->Imaging Analysis Quantify tail moment / % tail DNA Imaging->Analysis

Figure 5: Workflow for the Alkaline Comet Assay.

Synthesis of Orthogonal Methods

The power of this validation approach lies in the orthogonality of the selected methods. Each assay provides a distinct piece of evidence that, when combined, builds a compelling case for the hypothesized mechanism of action. The biochemical assay confirms direct enzyme inhibition, CETSA demonstrates target engagement in the complex cellular milieu, immunofluorescence visualizes the direct functional consequence of this engagement (lack of PARylation), and the Comet assay quantifies the ultimate downstream effect on genomic integrity.

cluster_0 Orthogonal Validation Strategy Hypothesis Hypothesis: This compound is a PARP Inhibitor Biochemical Biochemical Assay (Direct Enzyme Activity) Hypothesis->Biochemical CETSA CETSA (Cellular Target Engagement) Hypothesis->CETSA IF Immunofluorescence (Cellular Functional Effect) Hypothesis->IF Comet Comet Assay (Downstream Cellular Consequence) Hypothesis->Comet Conclusion Conclusion: Mechanism Validated Biochemical->Conclusion Confirms direct inhibition CETSA->Conclusion Confirms binding in cells IF->Conclusion Confirms functional inhibition in cells Comet->Conclusion Confirms downstream effect

Figure 6: Logical Relationship of Orthogonal Methods for Mechanism of Action Validation.

By systematically applying these orthogonal experimental approaches, researchers can rigorously test the hypothesis that this compound acts as a PARP inhibitor. Positive results across these distinct methodologies would provide strong, multi-faceted evidence to confirm its mechanism of action, thereby guiding its further development as a potential therapeutic agent.

References

Head-to-head comparison of different synthetic routes for 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Ethoxybenzamide, a valuable building block in medicinal chemistry, can be synthesized through several distinct pathways. This guide provides a head-to-head comparison of two primary synthetic routes: the amidation of 4-ethoxybenzoic acid via its acyl chloride and the partial hydrolysis of 4-ethoxybenzonitrile. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction speed, cost of reagents, and ease of workup. The two methods presented here offer different advantages and disadvantages. The acyl chloride route is a classic, high-yielding approach, while the nitrile hydrolysis route can be more direct if the nitrile is readily available.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: From 4-Ethoxybenzoic Acid (via Acyl Chloride)Route B: From 4-Ethoxybenzonitrile (Partial Hydrolysis)
Starting Material 4-Ethoxybenzoic Acid4-Ethoxybenzonitrile
Key Reagents Thionyl chloride (SOCl₂), Aqueous Ammonia (NH₄OH)Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)
Solvent Toluene, Dichloromethane (DCM)Ethanol, Water
Reaction Temperature Step 1: 80°C (Reflux); Step 2: 0-25°C50-60°C
Reaction Time Step 1: ~2 hours; Step 2: ~1 hour2-4 hours
Typical Yield > 90%85-95%
Purity (pre-recrystallization) High, but may contain trace acidic impuritiesGenerally high, potential for over-hydrolysis to carboxylic acid
Key Advantages High yield and purity, well-established and reliable.Milder conditions compared to traditional acid/base hydrolysis.
Key Disadvantages Two-step process, use of corrosive thionyl chloride.Potential for byproduct formation (4-ethoxybenzoic acid).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the two compared routes.

Route A: Synthesis from 4-Ethoxybenzoic Acid via 4-Ethoxybenzoyl Chloride

This two-step method first involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (10.0 g, 60.2 mmol).

  • In a fume hood, carefully add thionyl chloride (11.0 mL, 150.5 mmol) to the flask.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid carboxylic acid will dissolve as it is converted to the acyl chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxybenzoyl chloride is obtained as a yellowish oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the crude 4-ethoxybenzoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (28-30%, 20 mL) to the flask with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for 1 hour at room temperature to ensure the completion of the reaction.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Route B: Synthesis from 4-Ethoxybenzonitrile via Partial Hydrolysis

This method achieves the conversion in a single step under controlled basic conditions using an oxidizing agent.[1]

  • In a round-bottom flask, dissolve 4-ethoxybenzonitrile (10.0 g, 68.0 mmol) in ethanol (100 mL).

  • Add a 6M aqueous solution of sodium hydroxide (10 mL).

  • While stirring, slowly add a 30% aqueous solution of hydrogen peroxide (20 mL) to the mixture. The temperature may rise; maintain it between 50-60°C using a water bath if necessary.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Nitrile A_start 4-Ethoxybenzoic Acid A_intermediate 4-Ethoxybenzoyl Chloride A_start->A_intermediate + SOCl₂ A_end This compound A_intermediate->A_end + NH₄OH B_start 4-Ethoxybenzonitrile B_end This compound B_start->B_end + H₂O₂ / NaOH

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_A Workflow A: Acyl Chloride Route cluster_B Workflow B: Nitrile Hydrolysis Route A1 React 4-Ethoxybenzoic Acid with Thionyl Chloride A2 Remove Excess SOCl₂ A1->A2 A3 React with Aqueous Ammonia A2->A3 A4 Filter and Wash A3->A4 A5 Recrystallize A4->A5 end_product Pure this compound A5->end_product B1 Dissolve 4-Ethoxybenzonitrile in Ethanol B2 Add NaOH and H₂O₂ B1->B2 B3 Precipitate and Filter B2->B3 B4 Recrystallize B3->B4 B4->end_product start Choose Synthetic Route start->A1 High Yield Needed start->B1 Milder Conditions Preferred

Caption: Decision workflow for synthesizing this compound.

References

Purity analysis of 4-Ethoxybenzamide using HPLC and other techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 4-Ethoxybenzamide. Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount for the safety, efficacy, and reproducibility of drug development and manufacturing. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method to aid in selecting the most appropriate analytical strategy for quality control and impurity profiling.

Introduction to this compound and its Purity Analysis

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. The synthesis of this compound can introduce various impurities, including unreacted starting materials such as 4-ethoxybenzoic acid or 4-ethoxybenzonitrile, as well as byproducts from side reactions. Therefore, robust analytical methods are essential to accurately determine the purity of the final product and to identify and quantify any impurities. This guide focuses on HPLC as the primary method for quantitative analysis and compares its performance with other valuable techniques: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on several factors, including the desired level of accuracy and precision, the nature of the potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Use Quantitative purity determination and impurity profiling.Qualitative screening for impurities and reaction monitoring.Structural elucidation and quantitative purity assessment (qNMR).Functional group identification and confirmation of compound identity.
Sensitivity High (ppm to ppb levels).Moderate to low (µg to ng levels).Moderate (mg quantities for routine analysis).Low (mg quantities).
Quantification Highly accurate and precise with appropriate reference standards.Semi-quantitative at best.Highly accurate for absolute purity determination (qNMR) with an internal standard.Not a quantitative technique for purity.
Throughput Moderate (typically 10-30 minutes per sample).High (multiple samples can be run simultaneously).Low to moderate (minutes to hours per sample).High (typically <1 minute per sample).
Impurity Detection Excellent for separating and detecting a wide range of impurities.Good for visualizing impurities with different polarities.Can detect impurities with distinct NMR signals, but overlapping signals can be an issue.Can only detect impurities with different functional groups that are present in significant amounts.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for the quantitative purity analysis of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 10 mL of the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

HPLC Purity Analysis Workflow
Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of a chemical reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Solution: Dissolve a small amount of the this compound sample in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).

Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp at 254 nm.

Data Analysis: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR) against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (for qNMR), e.g., maleic acid.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • For qNMR, accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the sample (and internal standard) in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. The purity is assessed by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals or the internal standard.

Analytical_Technique_Relationship cluster_techniques Purity Analysis Techniques Compound Synthesized This compound HPLC HPLC (Quantitative Purity) Compound->HPLC Primary Method TLC TLC (Qualitative Screening) Compound->TLC Initial Check NMR NMR (Structural Confirmation & qNMR) Compound->NMR Orthogonal Method FTIR FTIR (Functional Group ID) Compound->FTIR Identity Confirmation HPLC->NMR Cross-Validation TLC->HPLC Method Development

Interrelation of Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily used for the identification of functional groups and to confirm the identity of a compound by comparing its spectrum to that of a reference standard.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition and Analysis: Acquire the IR spectrum. The presence of characteristic peaks for the amide (N-H and C=O stretching) and ether (C-O stretching) functional groups, along with the aromatic ring vibrations, confirms the identity of this compound. The spectrum should be compared with a reference spectrum for confirmation.

Conclusion

For a comprehensive and robust purity analysis of this compound, a multi-technique approach is recommended. HPLC stands out as the primary method for accurate and precise quantitative analysis of purity and for the detection and quantification of impurities. TLC serves as a rapid and economical tool for initial purity screening and for monitoring the progress of synthesis. NMR spectroscopy provides invaluable structural confirmation and offers an orthogonal method for quantitative purity determination (qNMR). Finally, FTIR spectroscopy is an excellent technique for rapid identity confirmation. The selection and combination of these techniques will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling in a drug development setting.

Establishing Analytical Standards for 4-Ethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing standards for 4-Ethoxybenzamide. It includes detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), benchmarked against viable alternatives. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized to aid in methodological understanding.

Introduction to this compound and its Analytical Challenges

This compound is a benzamide derivative with potential applications in medicinal chemistry and drug discovery. The establishment of robust analytical standards is crucial for ensuring the quality, purity, and consistency of this compound in research and development. This involves the use of precise and accurate analytical methods for its quantification and characterization. This guide compares the two most common and powerful analytical techniques, HPLC and GC-MS, for this purpose and provides a comparative analysis with structurally similar compounds, 4-Methoxybenzamide and 2-Ethoxybenzamide.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the desired sensitivity, selectivity, sample matrix, and the need for structural confirmation. Below is a comparative summary of typical performance characteristics for HPLC-UV and GC-MS analysis of this compound and its alternatives.

Table 1: Comparison of HPLC-UV and GC-MS Performance for Benzamide Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL (with derivatization)
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL (with derivatization)
Linearity (r²) ≥ 0.999≥ 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time per Sample ~15 minutes~25 minutes (excluding derivatization)
Strengths - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Robust and widely available.- High sensitivity and selectivity.- Provides structural information for confirmation.- Excellent for complex matrices.
Limitations - Lower sensitivity compared to GC-MS.- Does not provide definitive structural confirmation without a mass spectrometer detector.- May require sample derivatization, adding complexity.- Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols can be adapted for the analysis of its structural isomers and related benzamide derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a validated reverse-phase HPLC method suitable for the quantification of this compound.

Instrumentation and Reagents:

  • Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), this compound reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh 25 mg of the this compound sample, dissolve in and dilute to 100 mL with the mobile phase to achieve a theoretical concentration of 250 µg/mL. Further dilute to a concentration within the calibration range.

Method Validation Summary:

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general procedure for the analysis of this compound by GC-MS, which includes a derivatization step to improve volatility and chromatographic performance.

Instrumentation and Reagents:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Standards: Dichloromethane or other suitable solvent (GC grade). Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). This compound reference standard.

Derivatization Procedure:

  • Accurately weigh the this compound sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent (e.g., BSTFA).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolving Dissolve in Mobile Phase Weighing->Dissolving Diluting Serial Dilution (Standards) Dissolving->Diluting Filtering Filter through 0.45µm Syringe Filter Diluting->Filtering Injection Inject into HPLC System Filtering->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Derivatization Derivatization (e.g., Silylation) Weighing->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration & Mass Spectra Analysis Detection->Integration LibrarySearch Library Search for Identification Integration->LibrarySearch Quantification Quantification of Derivatized Analyte LibrarySearch->Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the establishment of analytical standards for this compound.

  • HPLC-UV is recommended for routine quality control, offering a balance of speed, precision, and robustness without the need for derivatization.

  • GC-MS is the preferred method when higher sensitivity and definitive structural confirmation are required, particularly for impurity profiling and analysis in complex matrices. The additional derivatization step is a key consideration in the workflow.

The choice between these methods should be guided by the specific analytical requirements of the research or drug development stage. For comprehensive characterization, the use of orthogonal techniques, such as employing both HPLC and GC-MS, is advisable.

A Comparative Guide to the In Vivo and In Vitro Activity of 4-Ethoxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct experimental data for 4-Ethoxybenzamide necessitates a comparative analysis based on its structurally related benzamide analogs. This guide synthesizes available data on the in vivo anticonvulsant and in vitro enzyme inhibitory activities of these analogs to project the potential biological profile of this compound.

In Vivo Anticonvulsant Activity of Benzamide Analogs

Several benzamide derivatives have shown promising anticonvulsant effects in preclinical animal models. The primary screening tests for anticonvulsant activity are the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 1: In Vivo Anticonvulsant Activity of Representative Benzamide Analogs

Compound/AnalogAnimal ModelTestDose/ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4-Amino-N-amylbenzamideMiceMES42.98>120>2.8[1]
d,l-4-Amino-N-(alpha-methylbenzyl)-benzamideMiceMES18.02170.789.5[1]
Isatin-based Benzamide Derivative (4j)MiceMES100>300>3[2]
Isatin-based Benzamide Derivative (4l)MicePTZ100>300>3[2]
1-Cyclopentenecarboxylic acid benzylamideMiceMES85.36212.52.49[3]
1-Cyclopentenecarboxylic acid benzylamideMicescPTZ1.37>300>218[3]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index.

In Vitro Enzyme Inhibition by Benzamide Analogs

Benzamide derivatives have been explored as inhibitors of various enzymes, suggesting potential therapeutic applications beyond epilepsy. A prominent target is cyclooxygenase (COX), an enzyme involved in inflammation.

Table 2: In Vitro Enzyme Inhibitory Activity of Representative Benzamide Analogs

Compound/AnalogTarget EnzymeAssay TypeIC₅₀/Inhibition %Reference
ParsalmideCOX-1Enzyme Inhibition AssayIC₅₀ = 0.8 µM[4]
ParsalmideCOX-2Enzyme Inhibition AssayIC₅₀ = 15 µM[4]
Benzamide Derivative (11b)COX-1Enzyme Inhibition AssayIC₅₀ = 1.2 µM[4]
Benzamide Derivative (11b)COX-2Enzyme Inhibition AssayIC₅₀ = 20 µM[4]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)Enzyme Inhibition AssayIC₅₀ = 0.056 µM[5]
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase (sEH)Enzyme Inhibition Assay72% inhibition[6]
Benzimidazole derivative (7i)α-AmylaseEnzyme Inhibition AssayIC₅₀ = 1.10 µM[7]

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

In Vivo Anticonvulsant Screening

A standardized workflow is followed for the preliminary in vivo evaluation of anticonvulsant drug candidates, as established by the Antiepileptic Drug Development (ADD) Program.

G cluster_0 In Vivo Anticonvulsant Screening Workflow A Compound Administration (i.p.) to Mice B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Rotarod Neurotoxicity Test A->D E Data Analysis (ED₅₀, TD₅₀, PI) B->E C->E D->E

Caption: Workflow for in vivo anticonvulsant activity screening.

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.[1][2][3][8]

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a convulsant that acts as a GABA-A receptor antagonist. The test assesses a compound's ability to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.[3][8]

Rotarod Neurotoxicity Test: This test evaluates motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they remain on the rod is measured. A reduced time indicates neurotoxicity.[2][8]

In Vitro Enzyme Inhibition Assay

The general procedure for determining the in vitro enzyme inhibitory potential of a compound involves measuring the enzyme's activity in the presence and absence of the test compound.

G cluster_1 In Vitro Enzyme Inhibition Assay Workflow P1 Prepare Enzyme and Substrate Solution P2 Add Test Compound (e.g., Benzamide Analog) P1->P2 P3 Incubate at Optimal Temperature P2->P3 P4 Measure Product Formation or Substrate Depletion P3->P4 P5 Calculate % Inhibition or IC₅₀ P4->P5

Caption: General workflow for an in vitro enzyme inhibition assay.

Cyclooxygenase (COX) Inhibition Assay: The activity of COX-1 and COX-2 is typically measured by monitoring the initial rate of oxygen uptake using an oxygen electrode or by quantifying the production of prostaglandins (e.g., PGE₂) using methods like ELISA.[4]

Potential Signaling Pathway: Cyclooxygenase Inhibition

Based on the activity of related benzamides, a plausible mechanism of action for this compound, particularly for anti-inflammatory effects, could be the inhibition of the cyclooxygenase (COX) pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_2 Prostaglandin Synthesis Pathway and COX Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGs Prostaglandins (PGE₂, PGI₂, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Benzamide Benzamide Analog (e.g., this compound) Benzamide->COX Inhibition

Caption: Inhibition of the COX pathway by benzamide analogs.

By inhibiting COX enzymes, benzamide derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory responses.[9][10] The selectivity for COX-1 versus COX-2 can influence the therapeutic effects and side-effect profile of the compound.[4]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. Based on the data from related benzamide derivatives, it is plausible that this compound could exhibit in vivo anticonvulsant properties and may act as an in vitro inhibitor of various enzymes, potentially including cyclooxygenase. Further experimental validation is necessary to confirm these hypotheses and to fully characterize the therapeutic potential of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a clear roadmap for such future investigations.

References

Benchmarking 4-Ethoxybenzamide: A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published data on the specific biological targets and activity of 4-Ethoxybenzamide. This guide is based on the hypothesis that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, a characteristic of its structural isomer, the known analgesic and anti-inflammatory agent 2-ethoxybenzamide (ethenzamide). The experimental data presented for this compound is hypothetical and intended to serve as a framework for potential future investigations.

Introduction

Cyclooxygenase (COX) enzymes are key mediators of inflammation, pain, and fever through their role in the synthesis of prostaglandins.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that exert their effects by inhibiting COX enzymes.[] This guide provides a comparative analysis of the hypothetical performance of this compound against a panel of well-characterized COX inhibitors, offering a framework for its potential evaluation as an anti-inflammatory agent.

Performance Comparison of COX Inhibitors

The following table summarizes the hypothetical inhibitory activity of this compound against COX-1 and COX-2, benchmarked against known non-selective and COX-2 selective inhibitors. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical 5.2 1.8 2.9
IbuprofenNon-selective NSAID133440.04
AspirinNon-selective NSAID1.01700.006
DiclofenacNon-selective NSAID6.02.03.0
CelecoxibCOX-2 Selective150.04375
EtoricoxibCOX-2 Selective500.47106

Experimental Protocols

In Vitro COX Inhibition Assay (Oxygen Consumption Method)

This assay measures the consumption of oxygen during the COX-catalyzed conversion of arachidonic acid to prostaglandin G2 (PGG2).[4]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

  • Clark-type oxygen electrode

Procedure:

  • Equilibrate the assay buffer to 37°C in the oxygen electrode chamber.

  • Add the COX enzyme (either COX-1 or COX-2) to the chamber.

  • Add the test compound at various concentrations and incubate for 5 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the rate of oxygen consumption using the oxygen electrode.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based COX-2 Inhibition Assay (PGE2 Measurement)

This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[5]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Test compounds dissolved in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to LPS-stimulated cells without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Cyclooxygenase Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->COX2 Induces Expression PLA2 Phospholipase A2 4_Ethoxybenzamide This compound (Hypothesized Inhibitor) 4_Ethoxybenzamide->COX1 4_Ethoxybenzamide->COX2 NSAIDs NSAIDs (Aspirin, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Coxibs (Celecoxib) Coxibs->COX2 Selective

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

In Vitro COX Inhibition Assay Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Equilibrate Assay Buffer Add_Enzyme Add Enzyme to Chamber Prepare_Buffer->Add_Enzyme Prepare_Enzyme Prepare COX-1/COX-2 Solution Prepare_Enzyme->Add_Enzyme Prepare_Compounds Prepare Test Compound Dilutions Add_Compound Add Test Compound Prepare_Compounds->Add_Compound Add_Enzyme->Add_Compound Incubate Incubate for 5 min Add_Compound->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Monitor Monitor O2 Consumption Add_Substrate->Monitor Calculate_Inhibition Calculate % Inhibition Monitor->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro oxygen consumption-based COX inhibition assay.

Cell-Based COX Inhibition Assay Workflow

Cell_Based_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis Seed_Cells Seed RAW 264.7 Cells Adhere Allow Cells to Adhere Seed_Cells->Adhere Pretreat Pre-treat with Test Compounds Adhere->Pretreat Induce Induce COX-2 with LPS Pretreat->Induce Incubate_24h Incubate for 24 hours Induce->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Measure PGE2 via ELISA Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the cell-based PGE2 measurement for COX-2 inhibition.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxybenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 4-Ethoxybenzamide. This guidance is based on established best practices for laboratory chemical waste management and information from safety data sheets (SDS) of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific chemical hygiene and waste disposal plans in conjunction with this guide.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE):

Before handling this compound waste, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]

  • Skin Protection: Handle with chemical-resistant gloves (inspect before use) and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of handling.[3][5]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Solid Waste: Collect pure this compound, or material heavily contaminated with it, in a dedicated solid chemical waste container.[1]

  • Liquid Waste: If this compound is in a solvent, collect it in a compatible liquid waste container. Do not mix incompatible wastes.[6] For example, flammable solvents can be combined, but acids and bases should be kept separate.[4][7]

  • Contaminated Materials: Any items lightly contaminated with this compound, such as weighing boats, gloves, and paper towels, should be collected in the same container as the solid waste.[1]

2. Container Selection and Labeling:

  • Container Type: Use a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1][7] The container must have a secure, tight-fitting screw cap.[7]

  • Labeling: All waste containers must be properly labeled as soon as waste is first added. Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations)

    • The approximate percentages of each component

    • The relevant hazard characteristics (e.g., flammable, toxic)

    • The date of accumulation

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][7][8]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when adding waste.[1][9] Provide secondary containment for liquid waste to prevent spills.[4]

  • Inspection: Regularly inspect the SAA for any signs of container leakage or deterioration.[7]

4. Final Disposal:

  • Request Pickup: Once the waste container is full (do not fill beyond 90% capacity), or if it has been in storage for the maximum allowed time (often up to one year, provided volume limits are not exceeded), contact your institution's EHS department to request a waste pickup.[4][8][10]

  • Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed disposal company for appropriate treatment, such as incineration.[3]

Quantitative Data for Chemical Waste Management

The following table summarizes typical quantitative limits and guidelines for laboratory chemical waste. These values may vary by institution and local regulations.

ParameterGuideline/LimitSource(s)
Maximum SAA Volume 55 gallons of hazardous waste[8]
Maximum Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[8]
Maximum Container Fill Level 90% of total capacity[4][10]
Maximum SAA Storage Time Up to 12 months (if volume limits are not exceeded)[8]
Time to Removal After Container is Full Within 3 calendar days[8]
pH Range for Aqueous Sewer Discharge Between 5.5 and 9.0 (Note: Hazardous chemicals should not be drain disposed)[9]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Characterize & Segregate Waste (Solid, Liquid, Contaminated Items) A->B C Select Compatible Container (e.g., HDPE with screw cap) B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated SAA (At or near point of generation) D->E F Keep Container Securely Closed & Use Secondary Containment E->F G Container Full (≤90%) or Max Time Reached? F->G H Contact EHS for Waste Pickup Request G->H Yes I EHS Transports to Licensed Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethoxybenzamide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] It is crucial to handle this compound with care, employing appropriate personal protective equipment and adhering to standard laboratory safety practices.

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
GHS Hazard ClassificationAcute Toxicity 4, Oral[1]
Molecular Weight165.19 g/mol [1]
Melting Point132 - 134 °C[2]

Occupational exposure limits (OELs) for this compound have not been established.[2][3][4]

Operational Plan: Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to disposal.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE CategorySpecificationStandard
Eye Protection Chemical safety goggles or a face shield.ANSI Z87.1, EN 166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.EN 374
Respiratory Protection A NIOSH-approved N95 (or better) respirator is required if dust is generated.NIOSH (US), CEN (EU)
Body Protection A laboratory coat or chemical-resistant coveralls.
Step-by-Step Handling Protocol

Preparation:

  • Confirm that all necessary engineering controls are functioning correctly.

  • Don all required PPE as specified in the table above.

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before handling the compound.

Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use spatulas and other tools carefully to minimize the generation of airborne dust.

  • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

Experimental Use:

  • Keep containers of this compound tightly closed when not in use.

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Disposal Plan

Waste Characterization:

  • Waste containing this compound should be considered hazardous waste.

Disposal Procedure:

  • Collect all solid waste, including contaminated PPE and bench paper, in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service.[7]

  • Do not dispose of this compound down the drain or in the general trash.[2][7]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Engineering Controls prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weighing and Transfer (in fume hood) prep3->handling1 handling2 Experimental Use handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 emergency Spill or Exposure handling2->emergency cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose via Licensed Service cleanup2->cleanup3 first_aid Administer First Aid emergency->first_aid spill_control Control Spill emergency->spill_control

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE) Decision Tree cluster_ppe Required PPE start Handling this compound? eye Safety Goggles/Face Shield start->eye hand Chemical-Resistant Gloves start->hand body Lab Coat start->body dust_risk Risk of Dust Generation? start->dust_risk respirator Wear N95 Respirator dust_risk->respirator Yes no_respirator Standard PPE Sufficient dust_risk->no_respirator No

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Ethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.